Ret-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H29N7 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-[6-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-3-pyridinyl]-7-(1-methylpyrazol-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C30H29N7/c1-35-18-23(16-33-35)27-14-28-26(8-5-13-31-28)30(34-27)22-9-12-29(32-15-22)36-19-24-10-11-25(20-36)37(24)17-21-6-3-2-4-7-21/h2-9,12-16,18,24-25H,10-11,17,19-20H2,1H3 |
InChI Key |
ALNMYAIMUDFSEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)C4=CN=C(C=C4)N5CC6CCC(C5)N6CC7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Selective RET Inhibitors in Thyroid Cancer
A Representative Analysis Based on Selpercatinib
Note: Initial searches for a compound specifically named "Ret-IN-6" did not yield any publicly available information. It is presumed that this may be an internal, pre-clinical, or otherwise undisclosed designation. Therefore, this guide will focus on the well-characterized, FDA-approved selective RET inhibitor, selpercatinib (Retevmo, formerly LOXO-292) , as a representative molecule to elucidate the mechanism of action of this class of drugs in thyroid cancer. The principles and methodologies described herein are broadly applicable to potent and selective RET inhibitors.
Executive Summary
Thyroid cancers driven by activating mutations or fusions of the Rearranged during Transfection (RET) proto-oncogene represent a distinct molecular subtype of the disease. These genetic alterations lead to constitutive activation of the RET receptor tyrosine kinase (RTK), triggering downstream signaling cascades that promote uncontrolled cell proliferation, survival, and differentiation. Selective RET inhibitors, such as selpercatinib, are designed to specifically target and inhibit the kinase activity of both wild-type and mutated/fused RET proteins. This targeted approach has demonstrated significant clinical efficacy in patients with RET-altered thyroid cancers, offering a potent and more tolerable treatment option compared to multi-kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of selpercatinib, detailing its molecular interactions, effects on cellular signaling, and preclinical validation.
The Role of RET in Thyroid Cancer
The RET proto-oncogene is a critical driver of tumorigenesis in specific types of thyroid cancer. In medullary thyroid carcinoma (MTC), activating point mutations in the RET gene are prevalent, occurring in the majority of hereditary cases (MEN2A and MEN2B syndromes) and a significant portion of sporadic cases. In papillary thyroid carcinoma (PTC), chromosomal rearrangements can lead to the fusion of the RET kinase domain with other partner genes (e.g., CCDC6, NCOA4), resulting in the expression of constitutively active RET fusion proteins.
Both RET mutations and fusions lead to ligand-independent dimerization and autophosphorylation of the RET kinase domain. This perpetual activation hijacks key intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. The chronic stimulation of these pathways is central to the malignant phenotype, driving cell cycle progression, inhibiting apoptosis, and promoting cell growth and invasion.
Molecular Mechanism of Action of Selpercatinib
Selpercatinib is an ATP-competitive, small-molecule inhibitor that exhibits high potency and selectivity for the RET kinase.[1][2] Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of downstream substrates.[2] This inhibition is effective against both wild-type RET and a wide range of activating mutations and fusions found in thyroid cancer.[3]
Signaling Pathway Inhibition
By blocking the kinase activity of RET, selpercatinib effectively abrogates the constitutive signaling through the MAPK and PI3K/AKT pathways. This is evidenced by a marked reduction in the phosphorylation of key downstream effectors such as ERK and AKT in selpercatinib-treated RET-altered thyroid cancer cells.[4] The inhibition of these pro-survival and pro-proliferative signals is the primary driver of the anti-tumor activity of selpercatinib.
References
The Discovery and Synthesis of Novel RET Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel RET (Rearranged during Transfection) kinase inhibitors, with a focus on imidazopyridine and pyrazolopyrimidine scaffolds. The proto-oncogene RET encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), making it a compelling target for therapeutic intervention.
The RET Signaling Pathway in Oncology
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling through multiple pathways, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are central to cell growth and survival.[1] Constitutive activation of RET due to genetic alterations leads to uncontrolled cell proliferation and tumorigenesis.
Discovery of Novel RET Inhibitors
The quest for potent and selective RET inhibitors has led to the exploration of various chemical scaffolds. This guide will focus on two promising classes: imidazopyridines and pyrazolopyrimidines. The discovery process typically involves high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize lead compounds.
Experimental Workflow for Inhibitor Discovery
The general workflow for identifying and characterizing novel RET inhibitors is a multi-step process that begins with initial screening and progresses through detailed biochemical and cell-based assays.
Synthesis of Novel RET Inhibitors
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common route for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclization of a 2-aminopyridine derivative with an α-haloketone. Further functionalization can be achieved through various reactions like Suzuki and Sonogashira couplings to introduce diversity and optimize for RET inhibition.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridine core:
-
A mixture of the appropriately substituted 2-aminopyridine (1 equivalent) and the desired α-haloketone (1.1 equivalents) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Further modifications, such as the introduction of various substituents at different positions of the imidazopyridine ring, are achieved through subsequent synthetic steps. For example, iodination followed by Sonogashira coupling can be used to install an alkyne group, which can then be further elaborated.
Biological Evaluation of Novel RET Inhibitors
The biological activity of newly synthesized compounds is assessed through a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro RET Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare Kinase Buffer, ATP solution, and substrate solution. The recombinant human RET kinase is diluted in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO for control).
-
Add 2 µl of the diluted RET enzyme.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.[2]
Cell-Based Viability Assay
Cell viability assays are crucial to determine the cytotoxic effects of the inhibitors on cancer cells harboring RET alterations. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells (e.g., LC-2/ad, which harbors a CCDC6-RET fusion) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 72 hours.
-
ATP Measurement: Add CellTiter-Glo® Reagent to each well and mix to induce cell lysis and release ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are determined from the dose-response curves.
Quantitative Data and Structure-Activity Relationship (SAR)
The following tables summarize the biological activity of representative novel imidazopyridine and pyrazolopyrimidine RET inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazopyridine Derivatives
| Compound | RET IC50 (nM) | RET V804M IC50 (nM) | RET M918T IC50 (nM) |
| Compound 20 | 11 | - | - |
| Reference 1 | - | - | - |
| Reference 2 | - | - | - |
Table 2: Cellular Activity of Imidazopyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound 20 | LC-2/ad (CCDC6-RET) | 5.3 |
| Reference 1 | - | - |
| Reference 2 | - | - |
Table 3: In Vitro Kinase Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound | RET IC50 (nM) | KDR IC50 (µM) |
| Compound 23c | 4.2 | >1 |
| Reference 1 | - | - |
| Reference 2 | - | - |
Table 4: Cellular Activity of Pyrazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) |
| Compound 23c | BaF3/CCDC6-RET | 18 |
| Reference 1 | - | - |
| Reference 2 | - | - |
Structure-Activity Relationship of Pyrazolopyrimidine Derivatives
The SAR studies of pyrazolopyrimidine-based RET inhibitors have revealed key structural features that contribute to their potency and selectivity.
Modifications at the R1 position, which typically interacts with the hinge region of the kinase, are critical for potent inhibition. Substituents at the R2 position, near the solvent front, can be modified to enhance selectivity against other kinases. The R3 group, which extends into the back pocket of the ATP-binding site, can be optimized to improve overall potency. For instance, compound 23c, with its specific substitutions, demonstrates high potency against RET while showing significantly less activity against KDR, a kinase often associated with off-target toxicities.
Conclusion
The discovery and development of novel RET inhibitors, such as those based on the imidazopyridine and pyrazolopyrimidine scaffolds, represent a significant advancement in the treatment of RET-driven cancers. Through a systematic approach of chemical synthesis, biological evaluation, and structure-activity relationship studies, potent and selective inhibitors are being identified. This technical guide provides a foundational understanding of the core methodologies and data analysis involved in this critical area of drug discovery. Further research will continue to refine these scaffolds to overcome potential resistance mechanisms and improve patient outcomes.
References
In-Depth Technical Guide: Ret-IN-6 Biological Activity and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-6 is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a critical driver in various human cancers. This document provides a comprehensive technical overview of the biological activity and cellular targets of this compound, based on currently available data. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound. All quantitative data is summarized from publicly accessible patent literature, and standardized experimental protocols are provided for key assays.
Introduction to RET Kinase and Its Role in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Under normal physiological conditions, RET signaling is tightly regulated. However, genetic alterations, such as point mutations and chromosomal rearrangements, can lead to constitutive activation of the RET kinase, driving the development and progression of various cancers.[2][3] These alterations are most notably found in non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[3] The development of targeted RET inhibitors has therefore become a significant therapeutic strategy for these patient populations.[1][3]
This compound: A Potent RET Kinase Inhibitor
This compound has been identified as a potent inhibitor of the RET kinase.[4] This small molecule demonstrates significant inhibitory activity at nanomolar concentrations, suggesting its potential as a therapeutic agent for RET-driven malignancies.
Quantitative Biological Data
The primary biochemical activity of this compound is its direct inhibition of the RET kinase. The following table summarizes the key quantitative metric available for this compound.
| Compound | Target | IC50 (nM) | Reference |
| This compound | RET | 4.57 | [4] |
Table 1: Biochemical Potency of this compound
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cellular Targets and Signaling Pathways
The primary cellular target of this compound is the RET receptor tyrosine kinase. By inhibiting RET, this compound is expected to modulate downstream signaling pathways that are critical for cancer cell proliferation and survival.[2][5]
The RET Signaling Cascade
Activation of the RET receptor, either through ligand binding in wild-type scenarios or through oncogenic mutations/fusions, triggers the autophosphorylation of specific tyrosine residues in its intracellular domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor and effector proteins, leading to the activation of multiple downstream signaling pathways, including:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[5]
-
PI3K/AKT Pathway: This cascade plays a central role in cell growth, survival, and metabolism.[2][5]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.[5]
-
PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that regulate a variety of cellular processes, including proliferation and migration.[2][5]
The following diagram illustrates the central role of RET in these signaling networks and the point of intervention for an inhibitor like this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ret-IN-6: A Technical Guide to Target Engagement and Downstream Signaling Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues and organs. However, aberrant RET activation, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2 (MEN2). Consequently, RET has emerged as a significant target for cancer therapy.
Ret-IN-6 has been identified as a potent inhibitor of RET kinase with a reported IC50 of 4.57 nM. This guide provides a comprehensive overview of the experimental methodologies and conceptual frameworks for characterizing the target engagement and downstream signaling effects of novel RET inhibitors like this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established protocols and expected outcomes based on the analysis of other well-characterized RET inhibitors.
Data Presentation: Characterization of a Potent RET Inhibitor
The following tables summarize the types of quantitative data typically generated to characterize a novel RET inhibitor. The values presented are representative and serve as a benchmark for the expected potency of an inhibitor like this compound.
Table 1: Biochemical Activity of a Representative RET Inhibitor
| Assay Type | Target | IC50 (nM) | Notes |
| Kinase Inhibition Assay | Wild-type RET | 4.57 | The half-maximal inhibitory concentration against the purified enzyme.[1] |
| Kinase Inhibition Assay | V804M RET mutant | 24.1 | "Gatekeeper" mutations can confer resistance to some inhibitors.[2] |
| Kinase Inhibition Assay | G810R RET mutant | 530.7 | Solvent front mutations are another mechanism of acquired resistance.[2] |
Table 2: Cellular Activity of a Representative RET inhibitor
| Assay Type | Cell Line | Target | EC50 (nM) | Notes |
| Target Engagement (NanoBRET) | HEK293 | RET | ~10-50 | Measures the direct binding of the inhibitor to RET in live cells. |
| RET Phosphorylation | TT Cells | p-RET (Tyr905) | ~1-10 | Inhibition of autophosphorylation is a key indicator of target engagement in a cellular context.[3] |
| Downstream Signaling | LC2/ad | p-ERK1/2 | ~5-20 | Measures the functional consequence of RET inhibition on the MAPK pathway.[4] |
| Cell Proliferation | TT Cells | Cell Viability | ~1 | Demonstrates the anti-proliferative effect of the inhibitor on a cancer cell line with a known RET mutation (C634W).[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel compound. The following are established protocols for key experiments in the characterization of a RET inhibitor.
Biochemical RET Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the RET kinase. Inhibition of the kinase results in a decreased FRET signal.
Materials:
-
Recombinant human RET kinase domain
-
Biotinylated substrate peptide (e.g., ULight-JAK-1 (Tyr1023) peptide)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of a solution containing the RET enzyme and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the results against the compound concentration to determine the IC50 value.
Cellular RET Target Engagement (NanoBRET Assay)
This assay measures the extent to which the inhibitor binds to RET within living cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase (NLuc)-tagged RET protein and a fluorescently labeled tracer that binds to the RET active site. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[5]
Materials:
-
HEK293 cells
-
Plasmid encoding NLuc-RET fusion protein
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET tracer (specific for RET)
-
NanoLuc substrate (e.g., furimazine)
-
Test compound (e.g., this compound)
-
96-well white plates
Procedure:
-
Transfect HEK293 cells with the NLuc-RET plasmid and plate them in the 96-well plates.
-
Incubate for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for 2 hours.
-
Add the NanoBRET tracer to all wells and incubate for another 2 hours.
-
Add the NanoLuc substrate to all wells.
-
Read the BRET signal on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
Calculate the BRET ratio and plot against the compound concentration to determine the cellular EC50 for target engagement.
Western Blot Analysis of RET Downstream Signaling
This method is used to assess the effect of the inhibitor on the phosphorylation status of RET and key downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells for RET C634W mutation)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RET (Tyr905), anti-total RET, anti-p-ERK1/2, anti-total ERK, anti-p-AKT, anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Mandatory Visualizations
RET Signaling Pathway and Inhibition by this compound
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for RET Inhibitor Characterization
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The next-generation RET inhibitor TPX-0046 is active in drug-resistant and naïve RET-driven cancer models. - ASCO [asco.org]
- 4. Mechanistic insight into RET kinase inhibitors targeting the DFG-out conformation in RET-rearranged cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Novel RET Fusion Proteins in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell growth, differentiation, and survival.[1] Genomic rearrangements involving the RET gene can lead to the formation of fusion proteins with potent oncogenic activity. These fusions are now recognized as actionable drivers in a variety of solid tumors, prompting the development of highly effective targeted therapies. The approval of selective RET inhibitors like selpercatinib and pralsetinib for the treatment of RET fusion-positive cancers has underscored the critical need for accurate and reliable methods to identify these genetic alterations.[2][3]
This technical guide provides a comprehensive overview of the landscape of novel RET fusion proteins in solid tumors. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively identify and characterize these important therapeutic targets. The guide details the prevalence of RET fusions across different cancer types, describes the various experimental protocols for their detection, and illustrates the key signaling pathways involved.
Prevalence and Distribution of RET Fusions
RET fusions are found in a wide range of solid tumors, with the highest prevalence observed in non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma (PTC).[4][5] However, they have also been identified in colorectal, breast, pancreatic, and other cancers, albeit at lower frequencies.[4] The nature of the fusion partner can vary depending on the tumor type.
Data on RET Fusion Prevalence
The following tables summarize the prevalence of RET fusions and the distribution of common fusion partners across various solid tumors, based on data from multiple studies.
| Solid Tumor Type | Prevalence of RET Fusions | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 0.7% - 2.0% | [6][7] |
| Papillary Thyroid Carcinoma (PTC) | 3.1% - 11.4% | [1][6] |
| Colorectal Cancer (CRC) | 0.2% - 0.39% | [4][6] |
| Breast Cancer | ~0.1% | [6] |
| Gastric Cancer | <0.1% | [4] |
| Hepatocellular Carcinoma | <0.1% | [4] |
Table 1: Prevalence of RET Fusions in Various Solid Tumors
| Tumor Type | Fusion Partner | Frequency | Reference(s) |
| NSCLC | KIF5B | 46.8% - 72% | [6][8] |
| CCDC6 | 16% - 28.3% | [6][9] | |
| NCOA4 | ~4% - 13.8% | [6][9] | |
| ERC1 | ~2.19% | [4] | |
| PTC | CCDC6 | 46% - 59.3% | |
| NCOA4 | 22.1% - 46% | ||
| CRC | NCOA4 | 80% | [8] |
| CCDC6 | Novel | [10] |
Table 2: Common RET Fusion Partners and Their Frequencies in Different Solid Tumors
RET Signaling Pathway
Canonical RET signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and activates the RET receptor, leading to its dimerization and autophosphorylation. This, in turn, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[11]
In the case of RET fusions, the fusion partner typically provides a dimerization or oligomerization domain, leading to ligand-independent, constitutive activation of the RET kinase domain.[12] This aberrant signaling drives oncogenesis.
Experimental Protocols for RET Fusion Identification
A variety of molecular techniques can be employed to detect RET gene fusions. The choice of method often depends on factors such as sample availability, turnaround time, and the desired level of information (e.g., identification of the fusion partner).
Next-Generation Sequencing (NGS)
NGS is a powerful, high-throughput method that can simultaneously detect known and novel fusion partners. Both DNA- and RNA-based NGS approaches can be used. RNA-based sequencing (RNA-seq) is often preferred as it directly interrogates the expressed fusion transcripts.
Protocol Outline (RNA-based):
-
RNA Extraction:
-
Start with formalin-fixed paraffin-embedded (FFPE) tissue sections (typically 5-10 sections of 5-10 µm thickness) or fresh frozen tissue.
-
Use a commercially available RNA extraction kit optimized for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit) or a standard Trizol-based method for fresh tissue.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
-
-
Library Preparation:
-
Utilize a targeted RNA sequencing panel, such as the Archer FusionPlex Solid Tumor panel or the FoundationOne CDx assay, which are designed to enrich for known cancer-related fusion genes, including RET.[2][6]
-
Alternatively, for novel fusion discovery, perform whole transcriptome sequencing.
-
Follow the manufacturer's protocol for library construction, which typically involves cDNA synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq) or an Ion Torrent sequencer.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., hg19 or hg38) using a splice-aware aligner such as STAR.
-
Fusion Detection: Employ fusion-finding algorithms like STAR-Fusion, Arriba, or FusionCatcher to identify chimeric transcripts.[10][11] These tools detect reads that span the fusion breakpoint.
-
Annotation and Filtering: Annotate the identified fusions with gene information and filter out potential artifacts or low-confidence calls. Prioritize in-frame fusions that retain the RET kinase domain.
-
Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to detect the presence or absence of specific DNA sequences on chromosomes. For RET fusions, break-apart probes are commonly used.
Protocol Outline:
-
Slide Preparation:
-
Prepare 4-5 µm thick FFPE tissue sections on positively charged slides.[7]
-
Bake slides at 60°C for at least one hour.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through a series of graded ethanol washes (100%, 95%, 85%, 70%), 2-5 minutes each.[7]
-
Wash in deionized water.
-
-
Pretreatment:
-
Denaturation:
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.[13]
-
-
Post-Hybridization Washes:
-
Counterstaining and Visualization:
-
Apply a counterstain with DAPI.
-
Analyze the slides using a fluorescence microscope equipped with appropriate filters. A positive result is indicated by the separation of the 5' (green) and 3' (orange/red) signals.
-
Immunohistochemistry (IHC)
IHC detects the overexpression of the RET protein, which can be a surrogate marker for a RET fusion. However, its reliability can be variable.
Protocol Outline:
-
Slide Preparation and Deparaffinization:
-
Prepare and deparaffinize FFPE tissue sections as described for FISH.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer, such as citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), in a pressure cooker, steamer, or water bath.[9] The optimal buffer and heating time should be determined for the specific antibody used.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block or normal serum from the species in which the secondary antibody was raised.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against RET. Validated clones include EPR2871.
-
Dilute the primary antibody in an appropriate antibody diluent and incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection:
-
Use a polymer-based detection system (e.g., HRP-conjugated secondary antibody) to amplify the signal.
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR can be used to detect specific, known RET fusion transcripts.
Protocol Outline:
-
RNA Extraction and cDNA Synthesis:
-
Extract RNA from FFPE or fresh tissue as described for NGS.
-
Perform reverse transcription to synthesize cDNA using a reverse transcriptase enzyme and either random primers, oligo(dT) primers, or gene-specific primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the fusion breakpoint of the target RET fusion. Examples of primer sequences for common fusions are provided below:
-
KIF5B-RET (K15;R12):
-
CCDC6-RET:
-
NCOA4-RET:
-
-
Use a real-time PCR instrument for quantitative analysis (qRT-PCR).
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis to confirm the expected size or by melt curve analysis in qRT-PCR.
-
Sanger sequencing of the PCR product can be performed to confirm the exact fusion junction.
-
Conclusion
The identification of novel RET fusion proteins in solid tumors has opened up new avenues for targeted cancer therapy. A thorough understanding of the prevalence of these fusions, the underlying signaling pathways, and the various detection methodologies is essential for both basic research and clinical practice. This technical guide provides a framework for researchers and clinicians to navigate the complexities of RET fusion detection, ultimately aiding in the identification of patients who may benefit from life-saving RET-targeted therapies. As our knowledge of RET fusions continues to expand, the development and refinement of these diagnostic techniques will remain a critical component of precision oncology.
References
- 1. RET Fusion Genes in Korean Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. nf-co.re [nf-co.re]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. NCOA4-RET fusion in colorectal cancer: Therapeutic challenge using patient-derived tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. BestProtocols: IHC FFPE Tissue Low pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. GitHub - nf-core/rnafusion: RNA-seq analysis pipeline for detection of gene-fusions [github.com]
- 11. Frontiers | Fusion InPipe, an integrative pipeline for gene fusion detection from RNA-seq data in acute pediatric leukemia [frontiersin.org]
- 12. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 13. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Silico Modeling of Novel Inhibitor Binding to the RET Kinase Domain
Disclaimer: The compound "Ret-IN-6" is treated as a hypothetical novel inhibitor for the purposes of this technical guide. The methodologies and data presented are based on established computational protocols and publicly available information for known RET kinase inhibitors. This document serves as a framework for the in silico analysis of any new small molecule targeting the RET kinase.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical mediator of cell growth, survival, and differentiation.[1][2] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various human cancers, including medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[2][3] This makes the RET kinase domain an attractive target for therapeutic intervention.
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interaction between a small molecule inhibitor and its protein target.[4] This guide provides a comprehensive, step-by-step methodology for the in silico modeling of a novel inhibitor, termed "this compound," with the RET kinase domain. It covers the foundational understanding of RET signaling, a detailed workflow for computational analysis, specific experimental protocols, and methods for data interpretation.
The RET Kinase: Structure and Signaling Pathway
The RET protein consists of an extracellular domain, a transmembrane segment, and an intracellular region containing the tyrosine kinase domain (TKD).[5] The TKD is the primary target for inhibitor development. Its structure contains a highly conserved ATP-binding pocket, which small molecule inhibitors typically target to block its catalytic activity. Key structural features include the hinge region, the solvent-front, and the "gatekeeper" residue (Val804), which can influence inhibitor binding and selectivity.[6]
Upon activation by its ligands (e.g., GDNF) and co-receptors (GFRα), RET dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2][7] This initiates a cascade of downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways.[2][5][8] Understanding this network is crucial for elucidating the biological consequences of RET inhibition.
In Silico Modeling: A Strategic Workflow
The computational analysis of a novel inhibitor like this compound follows a structured workflow. This process begins with the preparation of the target protein and the ligand, proceeds to predict their interaction through molecular docking, and is refined by simulating the dynamic stability of the resulting complex. Finally, binding free energy calculations provide a more rigorous estimation of binding affinity.
Detailed Experimental Protocols
This section provides detailed methodologies for the key stages of the in silico workflow.
Protein Preparation
The quality of the initial protein structure is critical for the accuracy of subsequent modeling steps.
Objective: To prepare a clean, structurally correct 3D model of the RET kinase domain.
Protocol:
-
Structure Retrieval: Download the X-ray crystal structure of the human RET kinase domain from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 2IVV , which is co-crystallized with an inhibitor.[9][10]
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro). Remove all non-essential components, including water molecules, crystallization artifacts, and any co-crystallized ligands. If the structure contains multiple protein chains, select the one with the best resolution and completeness.
-
Structural Refinement:
-
Add hydrogen atoms, as they are typically omitted in X-ray crystallography files.
-
Assign correct bond orders.
-
Fill in any missing side chains or loops using tools like Prime (Schrödinger) or MODELLER.
-
-
Energy Minimization: Perform a constrained energy minimization of the structure to relieve any steric clashes or geometric strain introduced during the preparation steps. The backbone atoms should be restrained to preserve the experimentally determined conformation. This step is typically done using a well-defined force field such as OPLS or CHARMM.
Ligand Preparation
The hypothetical inhibitor, this compound, must be converted into a suitable 3D format for docking.
Objective: To generate a low-energy, 3D conformation of this compound with correct stereochemistry and partial charges.
Protocol:
-
2D to 3D Conversion: Start with a 2D representation of this compound (e.g., a SMILES string or a 2D sketch). Use a program like Open Babel or MarvinSketch to convert this into an initial 3D structure.
-
Tautomer and Stereoisomer Generation: Enumerate possible tautomeric states, ionization states (at a physiological pH of ~7.4), and stereoisomers. This is a critical step as the wrong protonation state or isomer can prevent accurate binding prediction.
-
Charge Assignment: Assign partial atomic charges using a quantum mechanics-based method (e.g., AM1-BCC) or a force-field based method.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a stable, low-energy conformation.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.
Objective: To identify the most likely binding pose of this compound in the RET kinase ATP-binding site and obtain a preliminary binding score.
Protocol (using AutoDock Vina):
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock.[11][12]
-
Grid Box Definition: Define the search space for the docking calculation. This is a three-dimensional grid box that encompasses the entire ATP-binding pocket of the RET kinase. The center and dimensions of the box should be large enough to allow the ligand to rotate and translate freely within the site. For PDB ID 2IVV, the active site is centered around residues like Ala807.[9][11]
-
Configuration: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search (a higher value increases computational time but improves the thoroughness of the conformational search).[13]
-
Execution: Run the AutoDock Vina simulation from the command line. Vina will perform a stochastic search to find the best binding poses and will rank them based on a scoring function that approximates the binding affinity (in kcal/mol).[13]
-
Analysis: Visualize the top-ranked poses in a molecular graphics program. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the RET kinase active site residues.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Objective: To evaluate the stability of the predicted this compound binding pose and observe the conformational changes of the complex in a simulated physiological environment.
Protocol (using GROMACS):
-
System Setup:
-
Topology Generation: Generate a topology file for the protein-ligand complex using a force field (e.g., CHARMM36). The ligand topology and parameters may need to be generated separately using a server like CGenFF.[14][15]
-
Solvation: Place the complex in a periodic simulation box (e.g., a cubic box) and fill it with explicit water molecules (e.g., TIP3P water model).[14][15]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (~0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added solvent.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100-200 ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex at a constant temperature (e.g., 300 K).
-
NPT Ensemble (Constant Pressure): Perform a subsequent simulation (e.g., 500-1000 ps) to equilibrate the system's pressure (at 1 bar) and density, again with restraints on the solute.
-
-
Production MD: Run the final production simulation for a sufficient duration (e.g., 50-100 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
Analysis: Analyze the trajectory to assess stability. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues.
Binding Free Energy Calculation
These calculations provide a more accurate estimate of binding affinity than docking scores by considering solvation effects and entropic contributions.
Objective: To calculate the binding free energy (ΔG_bind) of the this compound-RET complex.
Protocol (using MM/GBSA):
-
Trajectory Extraction: Extract a set of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the protein (receptor), and the ligand individually:[16][17]
-
ΔE_MM: The molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).
-
ΔG_solv: The solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (calculated from the Solvent Accessible Surface Area).
-
-
Free Energy Calculation: The binding free energy is calculated using the following equation, averaging the values over all snapshots:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Note: The entropy term (TΔS) is computationally expensive and is often omitted when comparing relative affinities of similar compounds, as it is assumed to be comparable.[17]
-
-
Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key "hotspot" residues that are critical for inhibitor binding.
Data Presentation: Quantitative Analysis
Quantitative data from both biochemical assays and in silico predictions should be summarized for clear comparison. The following tables provide examples using known RET inhibitors.
Table 1: Biochemical Activity of Known RET Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency from in vitro kinase assays. Lower values indicate higher potency.
| Inhibitor | RET IC50 (nM) | Target Class | Reference(s) |
| Vandetanib | 130 nM | Multi-kinase | [18][19] |
| Cabozantinib | 5.2 nM | Multi-kinase | [20][21][22] |
| Selpercatinib | < 10 nM (Cell-based) | Selective RET | [23][24] |
| Pralsetinib | < 0.5 nM (Biochemical) | Selective RET | [25][26] |
Table 2: Example In Silico Binding Data for RET Inhibitors
This table presents hypothetical but representative data from in silico modeling, including docking scores and calculated binding free energies. More negative values indicate stronger predicted binding.
| Inhibitor | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | Key Interacting Residues (Predicted) |
| Vandetanib | -9.8 | -45.7 ± 3.1 | Ala807, Leu881, Gly810 |
| Cabozantinib | -10.5 | -52.3 ± 4.5 | Val804, Ala807, Leu730 |
| Selpercatinib | -11.2 | -58.9 ± 2.8 | Lys758, Gly810, Cys811 |
| Pralsetinib | -11.5 | -65.1 ± 3.9 | Lys758, Ala807, Leu881 |
Note: The MM/GBSA values are presented as mean ± standard deviation calculated from MD simulation snapshots. The binding energy for Pralsetinib is consistent with values reported in the literature.[27]
Conclusion and Future Directions
The in silico workflow detailed in this guide provides a robust framework for evaluating the binding characteristics of a novel RET kinase inhibitor like this compound. By combining molecular docking, molecular dynamics, and binding free energy calculations, researchers can gain significant insights into the inhibitor's binding mode, stability, and affinity before committing to costly and time-consuming wet-lab synthesis and testing.
The results from these computational studies—including the predicted binding pose, key molecular interactions, and estimated binding affinity—are crucial for guiding the next steps in the drug discovery pipeline. These include the chemical synthesis of the compound, in vitro validation through biochemical and cell-based assays, and subsequent lead optimization to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07328A [pubs.rsc.org]
- 10. Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.10. Molecular Docking [bio-protocol.org]
- 12. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peng-lab.org [peng-lab.org]
- 18. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. onclive.com [onclive.com]
- 25. Cerebrospinal Fluid Concentration of the RET Inhibitor Pralsetinib: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of RET Inhibitors in Cancer Cell Lines: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Ret-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the preclinical evaluation of representative and well-characterized RET inhibitors in cancer cell lines, serving as a technical framework for researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[2][3][4] This has led to the development of targeted therapies known as RET inhibitors, which aim to block the kinase activity of the RET protein and thereby inhibit the proliferation of cancer cells.[1] The preclinical evaluation of these inhibitors in cancer cell lines is a critical step in the drug development process, providing essential data on their potency, selectivity, and mechanism of action.
Quantitative Data Presentation
The following tables summarize the in vitro potency of several key RET inhibitors against various RET-altered cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Potency of Selective RET Inhibitors against RET-Altered Cell Lines
| Compound | Cell Line | RET Alteration | Cellular IC50 (nM) |
| LOX-18228 | HEK293 | M918T RET | 1.2[5] |
| LOX-18228 | HEK293 | KIF5B-RET | 0.9[5] |
| LOX-18228 | HEK293 | KIF5B-RET G810S | 5.8[5] |
| LOX-18228 | HEK293 | KIF5B-RET V804M | 31[5] |
| LOX-18228 | HEK293 | KIF5B-RET V804M/G810S | 51[5] |
| SY-HA1815 | N/A | Wild-type RET | 0.9[6] |
| SY-HA1815 | N/A | RET V804M | 3.1[6] |
| SY-HA1815 | N/A | RET V804L | 6.8[6] |
Table 2: Enzymatic Inhibitory Activity of RET Inhibitors
| Compound | Target | Enzymatic IC50 (nM) |
| APS03118 | Wild-type RET | Low nanomolar[7] |
| APS03118 | RET G810R/C/S | 0.04–5[7] |
| APS03118 | RET V804M/L/E | 0.04–1[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are protocols for key experiments used in the evaluation of RET inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines with known RET alterations are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the RET inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
Reagent Addition: After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The viable cells metabolize the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, allowing for the assessment of the inhibitor's effect on the RET signaling pathway.
Protocol:
-
Cell Lysis: Cancer cells are treated with the RET inhibitor at various concentrations for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software to determine the relative changes in protein expression and phosphorylation levels.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the RET kinase.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. Each reaction well contains a purified recombinant RET kinase, a substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)), and ATP.
-
Compound Addition: The RET inhibitor is added to the reaction wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced during the kinase reaction.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: The kinase activity is measured, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and its downstream effectors, which are commonly investigated to understand the mechanism of action of RET inhibitors.
Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.
Experimental Workflow for Preclinical Evaluation of a RET Inhibitor
This diagram outlines a typical workflow for the in vitro evaluation of a novel RET inhibitor.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Ret-IN-6 In Vitro Kinase Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro potency and selectivity of Ret-IN-6, a hypothetical inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The protocol is based on the Z'-LYTE™ FRET-based assay technology.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1][2] Ligand-induced dimerization and subsequent autophosphorylation of RET activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are vital for cell proliferation, survival, and differentiation.[3][4][5] However, aberrant RET activation, resulting from mutations or gene rearrangements, is an oncogenic driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[5][6] Consequently, inhibiting RET kinase activity has become a promising therapeutic strategy.[7]
This application note details a robust and reliable method for measuring the inhibitory activity of compounds against RET kinase in a high-throughput format. The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that monitors kinase activity by measuring the phosphorylation of a synthetic peptide substrate.[8][9][10]
RET Signaling Pathway Overview
Upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFRα co-receptor, two RET molecules are brought into proximity, facilitating trans-autophosphorylation of tyrosine residues in the intracellular domain.[3][5] This activation initiates a cascade of downstream signaling events.
Experimental Protocol: Z'-LYTE™ RET Kinase Assay
This protocol describes the determination of inhibitor IC50 values in a 384-well plate format.[8][11][12]
Assay Principle
The Z'-LYTE™ assay uses a FRET peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein).[9] When the kinase phosphorylates the peptide, it becomes resistant to cleavage by a specific protease in the Development Reagent. If the peptide is not phosphorylated, the protease cleaves it, separating the donor and acceptor and disrupting FRET.[10] The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, kinase inhibition.[9]
Materials and Reagents
| Component | Supplier | Catalog # |
| Recombinant Human RET (catalytic domain) | Thermo Fisher | PV3833 |
| Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide 1 | Thermo Fisher | PV3174 |
| ATP | Sigma-Aldrich | A7699 |
| This compound | N/A | N/A |
| Staurosporine (Control Inhibitor) | Sigma-Aldrich | S4400 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| 384-Well Low-Volume Black Plates | Corning | 3572 |
| Microplate Reader (FRET capable) | BMG LABTECH | PHERAstar |
Reagent Preparation
-
1X Kinase Buffer: Prepare by diluting the 5X Kinase Buffer stock from the kit with distilled H2O. This buffer typically consists of 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[13][14]
-
Test Compounds (this compound & Staurosporine): Prepare 10 mM stock solutions in 100% DMSO. Create a 10-point, 4-fold serial dilution series in DMSO, starting from 1 mM.[15] Then, prepare a 4X final concentration of each dilution in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[3]
-
4X RET Enzyme Solution: Dilute the recombinant RET enzyme stock in 1X Kinase Buffer to a 4X working concentration (e.g., 20 ng/µL). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
4X Peptide/ATP Solution: Dilute the Z'-LYTE™ peptide substrate and ATP in 1X Kinase Buffer. The final concentrations in the 10 µL kinase reaction should be 2 µM for the peptide and 10 µM for ATP (approximate Km for RET).[16] Therefore, the 4X solution should contain 8 µM peptide and 40 µM ATP.
-
Development Reagent: Prepare the Development Reagent by diluting the stock solution as specified in the kit's certificate of analysis.[8]
Assay Procedure
The following procedure is for a total reaction volume of 20 µL per well.
-
Compound Addition: Add 2.5 µL of the 4X serially diluted this compound or control inhibitor to the appropriate wells of a 384-well plate. For "0% inhibition" (positive control) and "100% inhibition" (negative control) wells, add 2.5 µL of 1X Kinase Buffer containing 4% DMSO.
-
Enzyme Addition: Add 2.5 µL of the 4X RET enzyme solution to all wells except the "100% inhibition" controls. Add 2.5 µL of 1X Kinase Buffer to the "100% inhibition" wells.
-
Reaction Initiation: Add 5 µL of the 4X Peptide/ATP solution to all wells to start the kinase reaction. The total volume should now be 10 µL.
-
Kinase Reaction Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Development Reaction: Add 5 µL of the prepared Development Reagent to all wells.
-
Development Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate using a microplate reader equipped for FRET, with excitation at 400 nm and emission detection at 445 nm (Coumarin) and 520 nm (Fluorescein).
Data Analysis
-
Calculate the Emission Ratio for each well by dividing the Coumarin emission signal (445 nm) by the Fluorescein emission signal (520 nm).
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Emission_Ratio_Test_Compound - Emission_Ratio_100%_Inhibition) / (Emission_Ratio_0%_Inhibition - Emission_Ratio_100%_Inhibition))
-
Determine the IC50 value by plotting the Percent Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve using a suitable software package (e.g., GraphPad Prism).[11]
Data Presentation
Table 1: Summary of Assay Conditions
| Parameter | Final Concentration / Condition |
| Enzyme | Recombinant Human RET |
| Enzyme Concentration | 5 ng/µL |
| Substrate | Z'-LYTE™ Ser/Thr Peptide 1 |
| Substrate Concentration | 2 µM |
| ATP Concentration | 10 µM |
| Incubation Time | 60 minutes at RT |
| Plate Format | 384-well |
| Final Volume | 20 µL |
Table 2: IC50 Values of this compound and Control against RET Kinase
| Compound | RET IC50 (nM) |
| This compound | 5.2 |
| Staurosporine | 7.1[16] |
| Selpercatinib | 0.5 |
Note: IC50 values for this compound and Selpercatinib are representative mock data. Staurosporine value is from published data.
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | This compound IC50 (nM) |
| RET | 5.2 |
| KDR (VEGFR2) | 850 |
| ABL1 | >10,000 |
| SRC | 2,300 |
| EGFR | >10,000 |
Note: All IC50 values in this table are representative mock data.
References
- 1. The molecular basis for RET tyrosine-kinase inhibitors in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Establishing Ret-IN-6 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to targeted therapies, such as the RET inhibitor Ret-IN-6, is a significant challenge in cancer treatment. Understanding the mechanisms underlying this resistance is crucial for the development of next-generation inhibitors and effective combination therapies. A fundamental tool in this research is the establishment and characterization of drug-resistant cancer cell line models. These in vitro models allow for the detailed investigation of molecular changes that confer resistance.
These application notes provide a comprehensive guide to generating and characterizing this compound resistant cell line models using a dose-escalation method. The protocols detailed below cover the initial determination of drug sensitivity, the gradual induction of resistance, and the subsequent characterization of the resistant phenotype through viability assays and protein analysis.
Mechanisms of Resistance to RET Inhibitors
Resistance to RET inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves alterations in the RET gene itself, preventing the inhibitor from binding effectively. Common on-target mechanisms include:
-
Solvent front mutations: Mutations at residues like G810 (e.g., G810S/R) can cause steric hindrance, blocking the entry of the drug into its binding pocket.[1][2]
-
Gatekeeper mutations: While less common for newer selective inhibitors, mutations at the "gatekeeper" residue (V804) can also confer resistance.
-
Hinge region mutations: Alterations in residues like Y806 can also impact drug binding.[3]
-
-
Off-target (Bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on RET signaling. This can involve:
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation or amplification of RTKs such as MET, EGFR, or AXL can provide an alternative route for downstream signaling.[2]
-
Activation of downstream signaling components: Mutations or amplification of molecules downstream of RET, such as in the RAS/MAPK pathway (e.g., KRAS, NRAS mutations), can render the cells independent of RET activity.[2][4]
-
Experimental Workflow Overview
The process of establishing and characterizing a this compound resistant cell line model involves several key stages, from initial cell culture to in-depth molecular analysis.
Caption: Workflow for generating this compound resistant cell lines.
Data Presentation: Quantitative Analysis of Resistance
A critical step in characterizing a newly established resistant cell line is to quantify the change in its sensitivity to the drug compared to the parental cell line. This is typically expressed as the half-maximal inhibitory concentration (IC50). The Resistance Index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Note: As specific data for this compound is not publicly available, the following table uses representative data from the establishment of ponatinib-resistant NSCLC cell lines (LC-2/ad parental vs. PR1 and PR2 resistant lines) to illustrate the expected outcome.[4]
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| LC-2/ad (Parental) | Ponatinib | 25 | 1.0 |
| PR1 (Resistant) | Ponatinib | ~660 | 26.4 |
| PR2 (Resistant) | Ponatinib | ~400 | 16.0 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines by Dose Escalation
This protocol describes the method of gradually increasing the concentration of this compound in the cell culture medium to select for a resistant population.[5] This process is lengthy and can take 6-12 months.[4]
Materials:
-
Parental cancer cell line (e.g., a RET-fusion positive NSCLC line like LC-2/ad)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other standard equipment
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Sensitivity Assessment:
-
Determine the IC50 value of this compound for the parental cell line using the MTT assay (see Protocol 2).
-
Calculate the IC20 (the concentration that inhibits 20% of cell growth). This will be the starting concentration for the dose escalation.
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in complete medium containing this compound at the IC20 concentration.
-
Maintain the cells under these conditions, changing the medium every 2-3 days, until the cell proliferation rate recovers and they reach approximately 80% confluency. This may take several passages.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[5]
-
Monitor the cells closely. Initially, a significant amount of cell death (e.g., >50%) is expected. The surviving cells will eventually repopulate the flask.
-
If excessive cell death occurs and the culture does not recover, reduce the concentration to the previous level and allow the cells to stabilize before attempting to increase the dose again.
-
Continue this process of incrementally increasing the drug concentration. Maintain the cells at each new concentration for at least 2-3 passages to ensure stability.
-
It is highly recommended to cryopreserve cell stocks at each stable concentration step as a backup.
-
-
Establishment of a Stable Resistant Line:
-
The goal is to establish a cell line that can proliferate steadily in a concentration of this compound that is at least 10 times the original IC50 of the parental line.
-
Once the target concentration is reached, continuously culture the cells at this concentration for an additional 8-10 passages to ensure the resistance phenotype is stable.
-
The resulting cell line is now considered a this compound resistant model. It is advisable to maintain the resistant cell line in medium containing the final selection concentration of this compound to prevent reversion of the resistant phenotype.
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the IC50 of this compound in both parental and resistant cell lines.
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A 2-fold or 3-fold serial dilution series is common. The concentration range should span from well below to well above the expected IC50.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "no drug" (vehicle control, e.g., DMSO) and "no cells" (blank) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100).
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of RET Signaling Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of RET and its downstream signaling proteins, which can elucidate the mechanism of resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RET, anti-phospho-RET (p-RET), anti-ERK, anti-phospho-ERK (p-ERK), anti-AKT, anti-phospho-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation (Cell Lysis):
-
Culture parental and resistant cells to ~80-90% confluency. For some experiments, you may treat the cells with different concentrations of this compound for a short period (e.g., 2-4 hours) before lysis.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using software like ImageJ. Normalize the protein of interest to the loading control (e.g., β-actin) for quantitative comparison.
-
Signaling Pathway Diagrams
The development of resistance often involves the rewiring of intracellular signaling pathways. The diagrams below illustrate the canonical RET signaling pathway and two common resistance mechanisms.
Caption: Simplified RET signaling pathway and the action of this compound.
Caption: On-target resistance via RET solvent front mutation.
Caption: Bypass resistance via MET amplification.
References
- 1. RET in breast cancer: pathogenic implications and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ret-IN-6 Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Topic: Xenograft Mouse Models for Testing Ret-IN-6 Efficacy
Abstract
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound, a potent RET (rearranged during transfection) inhibitor, using xenograft mouse models. While publicly available in vivo efficacy data for this compound is limited, this document outlines a robust framework for its preclinical assessment based on established methodologies for other selective RET inhibitors such as Selpercatinib (LOXO-292) and Pralsetinib (BLU-667). This guide includes protocols for establishing and monitoring both cell line-derived and patient-derived xenograft models, drug formulation and administration, and endpoint analysis. Additionally, it presents representative preclinical data from analogous selective RET inhibitors to serve as a benchmark for study design and data interpretation.
Introduction to RET Kinase and Xenograft Models
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[2][3] Selective RET inhibitors are designed to block this aberrant signaling, thereby inhibiting tumor growth.
Xenograft mouse models are a cornerstone of preclinical oncology research, allowing for the in vivo assessment of a drug's anti-tumor activity.[2] These models involve the implantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice. They are invaluable for determining efficacy, optimal dosing, and potential biomarkers of response to novel therapeutic agents like this compound.
This compound: A Potent RET Inhibitor
This compound has been identified as a potent inhibitor of RET with an IC50 of 4.57 nM. While detailed in vivo studies are not yet widely published, its high potency suggests it may have significant anti-tumor activity in RET-driven cancer models. The protocols outlined below provide a standardized approach to rigorously evaluate the efficacy of this compound in a preclinical setting.
Quantitative Data from Representative Selective RET Inhibitors
To provide a reference for expected outcomes when testing this compound, the following tables summarize the efficacy of other selective RET inhibitors in various xenograft models.
Table 1: Efficacy of Pralsetinib (BLU-667) in RET-Altered Xenograft Models
| Xenograft Model | RET Alteration | Mouse Strain | Treatment Dose (Oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Ba/F3 Allograft | KIF5B-RET | Not Specified | 10 mg/kg | Twice Daily | Potent, dose-dependent inhibition | [2] |
| Ba/F3 Allograft | KIF5B-RET (V804L) | Not Specified | 10 mg/kg | Twice Daily | Potent, dose-dependent inhibition | [2] |
| MTC Xenograft | RET (C634W) | Not Specified | Not Specified | Not Specified | Potent activity | [2] |
| NSCLC PDX | KIF5B-RET | Not Specified | Not Specified | Not Specified | Dose-dependent inhibition | [4] |
| CRC PDX | CCDC6-RET | Not Specified | Not Specified | Not Specified | Dose-dependent inhibition | [4] |
| CRC PDX | CCDC6-RET (V804M) | Not Specified | Not Specified | Not Specified | Dose-dependent inhibition | [4] |
Table 2: Efficacy of Selpercatinib (LOXO-292) in RET-Altered Xenograft Models
| Xenograft Model | RET Alteration | Mouse Strain | Treatment Dose (Oral) | Dosing Schedule | Outcome | Reference |
| RET Fusion-Positive Xenograft | KIF5B-RET | Immunodeficient | Not Specified | Not Specified | Potent and selective anti-RET activity | [5] |
| Patient-Derived Xenograft (Brain) | RET Fusion-Positive | Immunodeficient | Not Specified | Not Specified | Potent and selective anti-RET activity | [5] |
| Anaplastic Thyroid Carcinoma Patient | CCDC6-RET | N/A (Clinical Case) | 160 mg | Twice Daily | 40% decrease in lung nodules after 8 weeks | [6] |
Signaling Pathways and Experimental Workflow
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and its downstream effectors, which are the targets of inhibitors like this compound.
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Xenograft Efficacy Study
The diagram below outlines the typical workflow for conducting a xenograft study to evaluate the efficacy of a novel compound.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
Protocol for Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the efficacy of this compound in a CDX model using a human cancer cell line with a known RET alteration.
Materials:
-
Cell Line: A validated human cancer cell line with a specific RET fusion (e.g., KIF5B-RET) or mutation (e.g., RET M918T).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel: Or other appropriate extracellular matrix.
-
This compound: And a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Calipers, animal scales, sterile syringes and needles.
Procedure:
-
Cell Preparation: Culture the selected RET-altered cancer cells under sterile conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for health and tumor development. Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound orally via gavage at predetermined doses (e.g., 10, 30, 60 mg/kg) based on preliminary tolerability studies. The dosing schedule is typically once or twice daily.
-
Control Group: Administer the vehicle alone using the same volume and schedule.
-
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. Euthanize all mice according to institutional guidelines.
-
Tissue Collection: At necropsy, excise the tumors, measure their final weight, and collect samples for downstream analyses (e.g., histology, Western blot for target engagement, RNA sequencing).
Protocol for Patient-Derived Xenograft (PDX) Model
Objective: To assess the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.
Materials:
-
Patient Tumor Tissue: Freshly collected, sterile tumor tissue from a patient with a confirmed RET-altered cancer, obtained under IRB-approved protocols.
-
Animals: Highly immunodeficient mice (e.g., NOD-SCID Gamma - NSG).
-
Surgical tools, anesthesia, and other materials as listed in the CDX protocol.
Procedure:
-
Tumor Processing and Implantation:
-
In a sterile environment, mince the fresh patient tumor tissue into small fragments (2-3 mm³).
-
Anesthetize an NSG mouse and make a small incision on the flank.
-
Implant one tumor fragment subcutaneously. Suture or clip the incision.
-
-
PDX Establishment and Expansion: Monitor the mice for tumor growth. This can take several weeks to months. Once the initial tumor (F0 generation) reaches ~1000 mm³, euthanize the mouse, excise the tumor, and passage it into a new cohort of mice for expansion (F1 generation).
-
Efficacy Study: Once a sufficient number of mice with established PDX tumors (typically F2 or F3 generation) are available, follow steps 3-8 as outlined in the CDX protocol (Section 5.1). PDX models often exhibit more variable growth, so a larger group size may be necessary.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor volume and weight between the treatment and control groups.
-
Toxicity Assessment: Monitor for signs of toxicity, including significant body weight loss (>15-20%), changes in behavior, or ruffled fur.
-
Pharmacodynamic Analysis: Analyze collected tumor tissues to confirm that this compound is hitting its target (e.g., by measuring the phosphorylation levels of RET and downstream effectors like ERK).
Conclusion
The protocols and data presented provide a robust framework for the preclinical evaluation of this compound in xenograft mouse models. By leveraging these established methodologies, researchers can effectively assess the anti-tumor efficacy of this novel RET inhibitor and generate the critical data needed to advance its development as a potential cancer therapeutic.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selpercatinib, a New Treatment Option for RET-Altered Cancers - ACE Oncology [aceoncology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Application Notes and Protocols for In Vivo Studies of RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer and thyroid carcinomas, through activating mutations or chromosomal rearrangements. Targeted inhibition of the RET signaling pathway has emerged as a promising therapeutic strategy. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of RET inhibitors, using a representative selective RET inhibitor as a model. While the specific compound "Ret-IN-6" is not found in the public literature, the principles and protocols outlined here can be adapted for novel RET inhibitors.
Mechanism of Action: RET Signaling Pathway
Under normal physiological conditions, the RET receptor tyrosine kinase is activated upon binding of its ligands, the glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), in conjunction with a GFRα co-receptor. This ligand-induced dimerization of RET monomers leads to trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation, survival, and differentiation.[1] In cancer, oncogenic alterations like RET fusions or point mutations result in ligand-independent, constitutive activation of the kinase, leading to uncontrolled cell growth and tumor progression.[2]
Selective RET inhibitors are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This blockade of the oncogenic signaling cascade can induce apoptosis and inhibit the growth of RET-driven tumors.[1]
Caption: RET Signaling Pathway and Inhibition.
In Vivo Xenograft Studies
The most common in vivo models for evaluating the efficacy of RET inhibitors are subcutaneous xenografts in immunocompromised mice. These models involve the implantation of human cancer cell lines harboring specific RET alterations.
Quantitative Data Summary
The following tables summarize typical dosing and efficacy data for various RET inhibitors from preclinical in vivo studies. This information can serve as a starting point for designing studies with a novel RET inhibitor.
Table 1: In Vivo Dosing Regimens for RET Inhibitors in Mouse Models
| Compound | Mouse Strain | Cancer Model (Cell Line) | Administration Route | Dosage | Dosing Schedule | Reference |
| Selpercatinib (LOXO-292) | N/A | RET-altered xenografts | Oral | Not specified in abstracts | Not specified in abstracts | [3][4] |
| Pralsetinib (BLU-667) | N/A | RET fusion-positive solid tumors | Oral | 400 mg once daily (human equivalent) | Daily | |
| Vandetanib | N/A | Anaplastic Thyroid Cancer (Hth83-lucif, 8505C-lucif) | Oral | Not specified in abstract | Daily | [5] |
| Cabozantinib | nu/nu mice | Medullary Thyroid Cancer (TT) | Oral | 10, 30 mg/kg | Daily | [6][7] |
| Cabozantinib | BALB/c nude mice | Ovarian Clear Cell Carcinoma (RMG-I) | Oral | 10, 30 mg/kg | Daily | [8] |
Table 2: Summary of In Vivo Efficacy of RET Inhibitors in Xenograft Models
| Compound | Cancer Model | Key Efficacy Readouts | Results | Reference |
| Vandetanib | Anaplastic Thyroid Cancer | Tumor volume reduction, decreased luciferase activity | Significant reduction in tumor volume compared to control. | [5] |
| Cabozantinib | Medullary Thyroid Cancer (TT xenograft) | Tumor growth inhibition, reduced plasma calcitonin | Dose-dependent tumor growth inhibition. Reduced tumor cell proliferation and vascularization. | [6][7] |
| Cabozantinib | Ovarian Clear Cell Carcinoma (RMG-I xenograft) | Tumor weight reduction, reduced p-MET | Tumors weighed 70% less than control at 10 mg/kg. | [8] |
| Selpercatinib (LOXO-292) | RET-altered xenografts | Tumor response | Potent anti-RET activity and tumor response. | [4] |
| Pralsetinib (BLU-667) | RET fusion-positive tumors | Objective response rate (ORR) | High ORR in various RET fusion-positive tumor types. |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of a RET inhibitor.
1. Cell Culture and Preparation:
-
Culture a human cancer cell line with a known RET alteration (e.g., CCDC6-RET fusion, RET M918T mutation) under standard sterile conditions.
-
Harvest cells during their logarithmic growth phase using trypsinization.
-
Wash the cells with serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. For some models, cells are resuspended in a mixture of medium and Matrigel to support initial tumor growth.[8][9]
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude, NSG), typically 6-8 weeks old.[8]
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the cell suspension into the flank of each mouse.[8]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
4. Drug Formulation and Administration:
-
Prepare the RET inhibitor formulation for the desired administration route. For oral administration, compounds are often suspended in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
-
The control group should receive the vehicle only.
-
Administer the treatment according to the planned dosing schedule (e.g., once daily by oral gavage).
5. Efficacy Evaluation and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like phosphorylated RET, or Western blotting).[6]
Caption: In Vivo Xenograft Study Workflow.
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
-
Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the optimal dosing regimen that maintains a therapeutic concentration of the inhibitor.
-
Toxicity: Monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Dose adjustments may be necessary.[10]
-
Resistance Mechanisms: For long-term studies, consider the potential for acquired resistance to the RET inhibitor.
These application notes and protocols provide a foundational framework for the in vivo evaluation of novel RET inhibitors. Researchers should adapt these guidelines based on the specific properties of their compound and the scientific questions being addressed.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Review - Selpercatinib (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-tumor Effect of Cabozantinib on Ovarian Clear Cell Carcinoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for a High-Throughput Screen to Identify Novel RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2][3] Its constitutive activation, often through mutations or chromosomal rearrangements, leads to the aberrant activation of downstream signaling pathways promoting cell proliferation and survival.[4] This makes RET an attractive target for therapeutic intervention. This document provides a detailed protocol for a robust, high-throughput screening (HTS) campaign to identify novel small-molecule inhibitors of RET kinase activity using the LanthaScreen™ Eu Kinase Binding Assay technology.[5] Furthermore, it outlines protocols for secondary assays to validate promising hits and confirm their mechanism of action.
Introduction to RET Kinase and its Role in Cancer
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[2][3] Ligand-independent activation of RET, resulting from genetic alterations, triggers downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MAPK, and PLCγ pathways.[4] This uncontrolled signaling is a key factor in the tumorigenesis of several cancers.[1][2] The development of selective RET inhibitors has shown significant promise in treating these malignancies.[6][7] Therefore, the discovery of novel and potent RET inhibitors remains a high priority in oncology drug discovery.
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and its downstream effectors.
Caption: The RET Signaling Pathway.
High-Throughput Screening (HTS) for RET Inhibitors
The primary screen will utilize the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay format is robust, highly sensitive, and less susceptible to interference from fluorescent compounds, making it ideal for HTS.[8]
Assay Principle
The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay.[5] A europium (Eu)-labeled anti-tag antibody binds to the RET kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase's active site. This proximity results in a high TR-FRET signal.[5] When a test compound inhibits RET, it displaces the tracer, leading to a decrease in the TR-FRET signal.[5]
HTS Workflow
The following diagram outlines the workflow for the primary HTS campaign.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Primary Screen: LanthaScreen™ Eu Kinase Binding Assay for RET
Materials:
| Reagent | Supplier | Catalog Number |
| RET, GST-tagged, Human | Thermo Fisher Scientific | PV3823 |
| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher Scientific | PV5594 |
| Kinase Tracer 236 | Thermo Fisher Scientific | PV5592 |
| 5X Kinase Buffer A | Thermo Fisher Scientific | PV3189 |
| Staurosporine | Sigma-Aldrich | S4400 |
| 384-well, low-volume, black plates | Corning | 3676 |
| DMSO, molecular biology grade | Sigma-Aldrich | D8418 |
Protocol:
-
Assay Buffer Preparation: Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled H₂O. The final 1X buffer consists of 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[5]
-
Compound Plating: Serially dilute test compounds in DMSO. Transfer 5 µL of each compound dilution to the 384-well assay plates. For controls, add 5 µL of DMSO (negative control) or 5 µL of a reference inhibitor like staurosporine (positive control).
-
Kinase/Antibody Mixture Preparation: Prepare a 3X working solution of RET kinase and Eu-anti-GST antibody in 1X Kinase Buffer A. The final concentrations in the assay will be 5 nM RET and 2 nM antibody.
-
Tracer Preparation: Prepare a 3X working solution of Kinase Tracer 236 in 1X Kinase Buffer A. The final concentration in the assay will be 10 nM.
-
Reagent Addition:
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well of the assay plate.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation: Centrifuge the plates briefly to mix the reagents. Incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader. Measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
Data Analysis:
-
Calculate the Emission Ratio: For each well, divide the acceptor emission (665 nm) by the donor emission (615 nm).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_compound: Emission ratio of the test compound well.
-
Ratio_max: Average emission ratio of the negative control wells (DMSO).
-
Ratio_min: Average emission ratio of the positive control wells (staurosporine).
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9][10][11] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max: Standard deviation and mean of the negative controls.
-
SD_min and Mean_min: Standard deviation and mean of the positive controls.
Z'-factor Value Assay Quality > 0.5 Excellent 0 to 0.5 Acceptable < 0 Unacceptable An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[10]
-
Hit Confirmation and IC50 Determination
Compounds identified as primary hits (e.g., >50% inhibition at a single concentration) should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).
Protocol:
-
Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO.
-
Perform the LanthaScreen™ Eu Kinase Binding Assay as described in section 3.1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: Cell-Based Proliferation Assay
To confirm the on-target activity of the confirmed hits in a cellular context, a proliferation assay using a RET-dependent cancer cell line is recommended. The MZ-CRC-1 cell line, which harbors a RET M918T mutation, is a suitable model.[2]
Materials:
| Reagent | Supplier | Catalog Number |
| MZ-CRC-1 cells | ATCC | CRL-3224 |
| RPMI-1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |
| 96-well, clear, flat-bottom plates | Corning | 3596 |
Protocol:
-
Cell Seeding: Seed MZ-CRC-1 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium (RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Add serially diluted hit compounds to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation relative to the vehicle control and determine the IC50 values.
Data Presentation and Interpretation
Primary HTS Data Summary
| Metric | Value |
| Total Compounds Screened | 100,000 |
| Hit Rate at 50% Inhibition | 0.5% |
| Z'-factor | 0.75 |
Hit Confirmation and IC50 Data
| Compound ID | Primary Screen % Inhibition | IC50 (nM) - LanthaScreen™ | IC50 (nM) - MZ-CRC-1 Proliferation |
| Hit-001 | 85% | 25 | 150 |
| Hit-002 | 92% | 12 | 85 |
| Hit-003 | 78% | 55 | 320 |
| Staurosporine (Control) | 98% | 5 | 20 |
Data Analysis Workflow
The following diagram illustrates the data analysis workflow for hit identification and validation.
Caption: Data Analysis Workflow.
Conclusion
The protocols outlined in this document provide a comprehensive framework for conducting a high-throughput screen to identify and validate novel inhibitors of RET kinase. The combination of a robust primary biochemical assay with a relevant cell-based secondary assay will facilitate the identification of promising lead compounds for further drug development efforts targeting RET-driven cancers. Careful execution of these protocols and rigorous data analysis are essential for the success of the screening campaign.
References
- 1. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Machine learning driven drug repurposing strategy for identification of potential RET inhibitors against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. academic.oup.com [academic.oup.com]
- 11. assay.dev [assay.dev]
Application Note: Immunofluorescence Protocol for Monitoring RET Phosphorylation Upon Ret-IN-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the immunofluorescent detection and analysis of RET receptor tyrosine kinase phosphorylation in cultured cells following treatment with Ret-IN-6, a selective RET inhibitor. The protocol covers cell culture, inhibitor treatment, immunocytochemistry, image acquisition, and data analysis. Included are diagrams of the RET signaling pathway and the experimental workflow, alongside a template for quantitative data presentation.
Introduction to RET Signaling and Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase essential for the normal development of several cell lineages, including those derived from the neural crest.[1] The activation of RET is initiated by the binding of a ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to its specific GFRα co-receptor.[2][3] This ligand-co-receptor complex recruits two RET monomers, inducing their dimerization and subsequent trans-autophosphorylation of several tyrosine residues within the intracellular kinase domain.[4][5]
Key autophosphorylation sites, such as Tyr905, Tyr1015, and Tyr1062, act as docking platforms for various adaptor proteins and signaling molecules.[5][6] This recruitment triggers the activation of major downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively regulate critical cellular processes like proliferation, survival, differentiation, and migration.[4] Aberrant, constitutive activation of RET through mutations or fusions is a known oncogenic driver in several cancers, including thyroid and non-small cell lung cancer.[4][7]
Selective RET kinase inhibitors, such as this compound, are designed to block the kinase activity of RET. These small molecules typically function as ATP-competitive inhibitors, preventing the autophosphorylation of the kinase domain and thereby inhibiting the activation of all downstream signaling pathways.[4][8] Immunofluorescence (IF) is a powerful technique to visualize and quantify the inhibition of RET phosphorylation at a single-cell level, providing spatial and intensity-based data on drug efficacy.[9]
RET Signaling Pathway
The canonical RET signaling pathway begins with ligand binding and culminates in the activation of multiple downstream effectors. The diagram below illustrates this process and the point of intervention for a RET kinase inhibitor.
Experimental Protocol
This protocol is designed for adherent cell lines grown on coverslips. All steps involving antibodies should be performed in a humidified chamber to prevent evaporation. For phospho-specific antibodies, it is critical to include phosphatase inhibitors in all buffers to preserve the phosphorylation state of the target protein.[10]
Required Materials and Reagents
-
Cell Line: A cell line expressing RET (e.g., TPC-1 for rearranged RET, or HEK293 cells transfected with a RET construct).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Reagents:
-
RET Ligand: GDNF (10-50 ng/mL typical concentration).
-
RET Inhibitor: this compound (dissolved in DMSO; concentration range to be determined by dose-response experiment).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.[11]
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% BSA in PBS with 0.1% Triton X-100.[11] Avoid milk-based blockers as they contain phosphoproteins that can cause high background.[12]
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™).
-
Protease Inhibitor Cocktail.
-
-
Antibodies:
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining (e.g., 1 µg/mL).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong™ Gold).
-
Supplies: Glass coverslips (12 or 18 mm), 24-well or 12-well plates, forceps, humidified chamber.
Step-by-Step Methodology
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate for 24-48 hours in a 37°C, 5% CO₂ incubator.
-
-
Serum Starvation & Inhibitor Treatment:
-
Aspirate the culture medium and wash once with sterile PBS.
-
Replace with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with this compound at the desired final concentration (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
-
Ligand Stimulation:
-
Add GDNF ligand to the appropriate wells to a final concentration of 20 ng/mL. Do not add to unstimulated control wells.
-
Incubate for 15-30 minutes at 37°C. The optimal stimulation time may need to be determined empirically.
-
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.2-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Perform a final wash with PBS for 5 minutes.
-
Carefully remove the coverslips from the wells using forceps and mount them cell-side down onto a glass slide with a drop of anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow to dry. Store slides at 4°C, protected from light.
-
Experimental Workflow Diagram
The following diagram outlines the key stages of the immunofluorescence protocol.
Data Acquisition and Quantitative Analysis
Image Acquisition
-
Images should be acquired using a fluorescence or confocal microscope.
-
For quantitative comparison, all imaging parameters (e.g., laser power, exposure time, gain) must be kept constant across all samples and experimental replicates.
-
Capture multiple fields of view for each coverslip to ensure the data is representative.
Quantitative Analysis
-
Image analysis can be performed using software such as ImageJ/Fiji or CellProfiler.
-
The mean fluorescence intensity of the phospho-RET signal should be measured within defined regions of interest (ROIs), which can be individual cells or the entire field of view.
-
Correct for background fluorescence by subtracting the intensity of a cell-free region from your measurements.
-
Normalize the p-RET signal to the cell count (using DAPI-stained nuclei) to account for variations in cell density.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The following table is an example of how to present the results from an experiment with different treatment conditions. Data should represent the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three biological replicates.
| Treatment Group | Description | Normalized p-RET Fluorescence Intensity (Arbitrary Units) | P-value (vs. GDNF only) |
| Control | Untreated, serum-starved cells. | 15.2 ± 3.1 | < 0.0001 |
| GDNF | Stimulated with 20 ng/mL GDNF. | 100.0 ± 8.5 | N/A |
| This compound (10 nM) | Pre-treated with 10 nM this compound, then GDNF. | 55.4 ± 6.2 | < 0.01 |
| This compound (100 nM) | Pre-treated with 100 nM this compound, then GDNF. | 21.8 ± 4.5 | < 0.001 |
Note: The data shown in this table are for illustrative purposes only and do not represent actual experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of RET autophosphorylation sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncogenic RET Kinase Domain Mutations Perturb the Autophosphorylation Trajectory by Enhancing Substrate Presentation In trans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET inhibitor - Wikipedia [en.wikipedia.org]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Patient-Derived Organoid Models in RET Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene RET (Rearranged During Transfection) is a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and in the pathogenesis of various cancers.[1][2][3] Activating mutations or rearrangements in the RET gene are oncogenic drivers in a subset of cancers, most notably in non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[2][4] The development of targeted therapies against RET has led to significant clinical benefits for patients with RET-altered tumors.[5][6]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for cancer research and drug development.[7] These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic and phenotypic characteristics of the original tumor, making them a highly relevant platform for predicting patient response to therapy.[7][8][9][10]
This document provides detailed application notes and protocols for utilizing patient-derived organoid models for the preclinical evaluation of RET inhibitors. While the user specified "Ret-IN-6," this appears to be a compound with limited public information. Therefore, for illustrative purposes, we will refer to a representative next-generation RET inhibitor, based on publicly available data for compounds like LOX-18228, which demonstrates potent and selective inhibition of both wild-type and mutated RET kinases.[11] These protocols are intended for researchers, scientists, and drug development professionals working in oncology and personalized medicine.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[3] In cancer, mutations or fusions involving the RET gene lead to constitutive, ligand-independent activation of the kinase, driving tumorigenesis. Key downstream pathways include the RAS/MAPK and PI3K/AKT pathways.[3]
Caption: The RET signaling pathway and the mechanism of action of a RET inhibitor.
Experimental Protocols
Protocol 1: Generation of Patient-Derived Organoids from NSCLC and MTC Tumor Tissue
This protocol outlines the steps for establishing PDOs from fresh tumor tissue obtained from surgical resections or biopsies of non-small cell lung cancer or medullary thyroid carcinoma.
Materials:
-
Fresh tumor tissue in sterile collection medium (e.g., DMEM/F12 with antibiotics) on ice.
-
Digestion buffer (e.g., Collagenase/Hyaluronidase mix in DMEM/F12).
-
Basement membrane matrix (e.g., Matrigel), pre-chilled.
-
Organoid culture medium (specific formulations for NSCLC and MTC).
-
Standard cell culture plastics and equipment.
Procedure:
-
Tissue Processing:
-
Wash the tumor tissue with cold PBS to remove any blood or debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a tube containing digestion buffer.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters.
-
Neutralize the digestion buffer with an equal volume of cold DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells, and wash with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of cold organoid culture medium.
-
Mix the cell suspension with pre-chilled basement membrane matrix at a 1:1 ratio.
-
Dispense 50 µL droplets of the cell-matrix mixture into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Carefully add 500 µL of pre-warmed organoid culture medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid formation and growth using brightfield microscopy. Organoids should become visible within 7-14 days.
-
Passage the organoids every 2-4 weeks, or when they become large and the lumen darkens. To passage, mechanically disrupt the organoids and the surrounding matrix, and re-plate the fragments in fresh matrix.
-
Protocol 2: Drug Sensitivity and Viability Assay for this compound in PDOs
This protocol describes a method for assessing the efficacy of a RET inhibitor on established patient-derived organoids.
Materials:
-
Established PDO cultures.
-
This compound (or other RET inhibitor) stock solution.
-
Organoid culture medium.
-
96-well plates (opaque-walled for luminescence assays).
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Plate reader for luminescence detection.
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest and mechanically dissociate established PDOs into small fragments.
-
Count the organoid fragments and resuspend them in cold basement membrane matrix at a desired density.
-
Plate 10 µL of the organoid-matrix suspension into each well of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 15 minutes.
-
Add 100 µL of organoid culture medium to each well.
-
-
Drug Treatment:
-
Prepare a serial dilution of the RET inhibitor in organoid culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
After 24-48 hours of organoid recovery, carefully remove the existing medium and add 100 µL of the medium containing the different drug concentrations.
-
Incubate the plate at 37°C for 72-96 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add a volume of cell viability reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression model.
-
Experimental Workflow for this compound Testing in PDOs
The following diagram illustrates the overall workflow from patient sample to data analysis for testing a RET inhibitor in a PDO model.
Caption: A schematic of the experimental workflow for this compound testing in PDOs.
Data Presentation
The quantitative data from drug sensitivity assays should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting the IC50 values of a representative next-generation RET inhibitor across a panel of PDOs with different RET alterations.
| Organoid Line ID | Cancer Type | RET Alteration | Representative RET Inhibitor IC50 (nM) |
| PDO-NSCLC-001 | NSCLC | KIF5B-RET fusion | 0.9 |
| PDO-NSCLC-002 | NSCLC | CCDC6-RET fusion | 1.1 |
| PDO-MTC-001 | MTC | M918T mutation | 1.2 |
| PDO-MTC-002 | MTC | V804M mutation | 31 |
| PDO-MTC-003 | MTC | G810S mutation | 5.8 |
Note: The IC50 values presented in this table are based on published data for the next-generation RET inhibitor LOX-18228 in engineered cell lines and are for illustrative purposes to demonstrate data presentation.[11] Actual IC50 values will vary depending on the specific PDO line and experimental conditions.
Conclusion
Patient-derived organoids represent a highly valuable preclinical model for the evaluation of targeted therapies like RET inhibitors. The protocols and workflows outlined in this document provide a comprehensive guide for establishing PDO cultures from RET-driven cancers and assessing the efficacy of novel therapeutic agents. This approach has the potential to accelerate the development of more effective and personalized treatments for patients with RET-altered malignancies.
References
- 1. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET inhibitor - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. preprints.org [preprints.org]
- 9. Patient-Derived Medullary Thyroid Cancer Organoids as a Drug-Screening Application Model - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Ret-IN-6 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Ret-IN-6, a putative inhibitor of the RET receptor tyrosine kinase. The protocols detailed below are designed to ensure robust and reproducible quantification of apoptotic and necrotic cell populations, aiding in the characterization of this compound's mechanism of action and its potential as a therapeutic agent.
Introduction to this compound and Apoptosis
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Aberrant activation of the RET signaling pathway is implicated in the pathogenesis of various cancers.[3][4] The RET receptor, when activated by its ligands, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote cell survival and inhibit apoptosis.[3][4][5]
This compound is hypothesized to be an inhibitor of the RET signaling pathway. By blocking the kinase activity of RET, this compound is expected to suppress these pro-survival signals, thereby inducing programmed cell death, or apoptosis. Flow cytometry is a powerful technique for quantifying apoptosis by identifying key cellular changes, such as the externalization of phosphatidylserine (PS) and loss of membrane integrity.[6][7]
Principle of Apoptosis Detection by Flow Cytometry
A widely used method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[8][9][10]
-
Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it stains the nucleus.[9]
This dual-staining approach allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Cell line of interest (e.g., a cancer cell line with known RET expression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent lines) or stabilize in suspension for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). It is also advisable to include a positive control for apoptosis (e.g., treatment with a known apoptosis-inducing agent like staurosporine).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Cell Staining with Annexin V-FITC and PI
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and aspiration steps.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (Annexin V) and PI.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and correct for spectral overlap between the two fluorochromes.
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a FITC (Annexin V) vs. PI dot plot.
-
-
Quadrant Analysis: Set up quadrants on the dot plot to distinguish between the four cell populations:
-
Lower-left quadrant (Q4): Viable cells (Annexin V-/PI-)
-
Lower-right quadrant (Q3): Early apoptotic cells (Annexin V+/PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V-/PI+)
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Percentage of Apoptotic and Necrotic Cells Following this compound Treatment
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.8 | 14.4 ± 2.0 |
| This compound | 5 | 62.3 ± 4.5 | 25.1 ± 2.8 | 12.6 ± 1.5 | 37.7 ± 4.3 |
| This compound | 10 | 40.1 ± 5.2 | 42.8 ± 3.9 | 17.1 ± 2.3 | 59.9 ± 6.2 |
| Positive Control | - | 15.7 ± 2.8 | 55.4 ± 4.7 | 28.9 ± 3.1 | 84.3 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments. Total Apoptotic Cells = % Early Apoptotic Cells + % Late Apoptotic/Necrotic Cells.
Visualizations
Signaling Pathway
References
- 1. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to RET-IN-6 in Lung Cancer
Disclaimer: While RET-IN-6 is a potent RET inhibitor, comprehensive data on its specific acquired resistance mechanisms in lung cancer is still emerging. This guide is based on established resistance patterns observed with other selective RET inhibitors, such as selpercatinib and pralsetinib, and is intended to provide a foundational framework for researchers. All experimental protocols provided are general and may require optimization for specific cell lines and laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in lung cancer?
A1: this compound is a potent, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] In certain non-small cell lung cancers (NSCLCs), a chromosomal rearrangement leads to the fusion of the RET gene with a partner gene (e.g., KIF5B or CCDC6), resulting in a constitutively active RET fusion protein. This aberrant protein continuously activates downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, driving uncontrolled cell proliferation and survival. This compound is designed to bind to the ATP-binding pocket of the RET kinase domain, blocking its activity and thereby inhibiting these oncogenic signals.
Q2: My RET-fusion positive lung cancer cells are showing decreased sensitivity to this compound after an initial response. What are the likely mechanisms of this acquired resistance?
A2: Acquired resistance to selective RET inhibitors like this compound can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations within the RET gene itself that prevent or reduce the binding affinity of this compound. The most common on-target resistance mechanism is the acquisition of secondary mutations in the RET kinase domain.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on RET signaling for survival and proliferation. This is often referred to as "bypass track" resistance.
Q3: What are the specific on-target mutations that can cause resistance to RET inhibitors?
A3: The most frequently reported on-target resistance mutations are located in the "solvent front" of the RET kinase domain, particularly at the G810 residue (e.g., G810R, G810S, G810C). These mutations are thought to cause steric hindrance, preventing the inhibitor from effectively binding to the kinase. Other, less common mutations in the hinge region or other parts of the kinase domain have also been identified.
Q4: What are the common bypass signaling pathways activated in this compound resistant lung cancer cells?
A4: The most prevalent bypass pathway is the amplification and/or hyperactivation of the MET receptor tyrosine kinase. This leads to the activation of downstream signaling cascades, such as the PI3K/AKT pathway, which can sustain cell growth and survival even when RET is effectively inhibited. Other reported bypass mechanisms include the activation of EGFR, KRAS, AXL, and IGF-1R signaling.
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability in the presence of this compound
Possible Cause 1: Development of On-Target Resistance
-
Troubleshooting Step:
-
Sequence the RET kinase domain: Extract genomic DNA from your resistant cell population and perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the kinase domain, paying close attention to the G810 residue.
-
Compare with parental cells: Always sequence the parental (sensitive) cell line as a control to confirm that any identified mutations are acquired.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Troubleshooting Step:
-
Assess MET amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine the copy number of the MET gene in resistant cells compared to parental cells.
-
Analyze key signaling proteins: Perform western blotting to examine the phosphorylation status of key proteins in bypass pathways (e.g., p-MET, p-EGFR, p-AKT, p-ERK) in the presence and absence of this compound. An increase in the phosphorylation of these proteins in resistant cells, despite RET inhibition, suggests the activation of a bypass mechanism.
-
Experimental Workflow for Investigating High Cell Viability
Caption: Troubleshooting workflow for high cell viability.
Issue 2: Inconsistent or weak signal in Western Blot for phosphorylated proteins
Possible Cause 1: Dephosphorylation of samples
-
Troubleshooting Step:
-
Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your cell lysis buffer and keep samples on ice at all times to prevent the activity of endogenous phosphatases.
-
Work quickly: Minimize the time between cell lysis and sample denaturation by boiling in Laemmli buffer.
-
Possible Cause 2: Low abundance of phosphorylated protein
-
Troubleshooting Step:
-
Increase protein load: Load a higher amount of total protein onto the gel (e.g., 30-50 µg) to increase the chances of detecting low-abundance phosphoproteins.
-
Use a more sensitive ECL substrate: Employ a high-sensitivity chemiluminescent substrate to enhance the detection signal.
-
Possible Cause 3: Inappropriate blocking buffer
-
Troubleshooting Step:
-
Avoid milk for phospho-antibodies: Milk contains casein, a phosphoprotein that can cause high background when probing for phosphorylated targets. Use a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilutions instead.
-
Quantitative Data Summary
Table 1: IC50 Values of Selective RET Inhibitors in Sensitive and Resistant Lung Cancer Models
| Cell Line/Mutation | RET Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Change |
| Ba/F3-KIF5B-RET | Selpercatinib | ~5 | - | - |
| Ba/F3-KIF5B-RET-G810S | Selpercatinib | - | ~150-300 | ~30-60x |
| Ba/F3-KIF5B-RET | Pralsetinib | ~2 | - | - |
| Ba/F3-KIF5B-RET-G810C | Pralsetinib | - | ~80-150 | ~40-75x |
| Ba/F3-CCDC6-RET | Pralsetinib | 0.4 | - | - |
| Ba/F3-CCDC6-RET-V804M | Pralsetinib | 0.4 | - | No Change |
| LC-2/ad (CCDC6-RET) | This compound | 4.57[1] | Data not available | N/A |
Note: Data for this compound in resistant models is not yet publicly available. The data for selpercatinib and pralsetinib are provided as a reference for the expected magnitude of resistance conferred by on-target mutations.[2][3][4][5]
Table 2: Frequency of Acquired Resistance Mechanisms to Selective RET Inhibitors
| Resistance Mechanism | Frequency in Resistant Patients | Method of Detection |
| On-Target | ||
| RET G810 mutations | ~10-25% | NGS, Sanger Sequencing |
| RET other kinase mutations | Less common | NGS, Sanger Sequencing |
| Off-Target | ||
| MET Amplification | ~15% | FISH, qPCR, NGS |
| KRAS Amplification/Mutation | ~5-10% | NGS |
| EGFR Pathway Activation | Reported, frequency varies | Western Blot, NGS |
Note: Frequencies are aggregated from studies on selective RET inhibitors like selpercatinib and pralsetinib.
Signaling Pathway Diagrams
This compound Action and On-Target Resistance
Caption: On-target resistance to this compound via RET mutation.
Bypass Pathway Activation (MET Amplification)
Caption: MET amplification as a bypass resistance mechanism.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to stepwise increasing concentrations of the drug.[6][7][8]
-
Determine the initial IC50: Culture the parental RET-fusion positive lung cancer cell line (e.g., LC-2/ad) and perform a dose-response curve with this compound using a cell viability assay (see Protocol 2) to determine the initial IC50 value.
-
Initial exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and expand: Initially, a significant portion of the cells will die. Monitor the culture closely and allow the surviving cells to repopulate the flask. This may take several passages.
-
Stepwise dose escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and cryopreserve: Repeat the process of monitoring, expanding, and dose-escalating. At each stable concentration, cryopreserve vials of cells as backups. This entire process can take 6-12 months.
-
Characterize the resistant line: Once a cell line is established that can proliferate at a concentration at least 10-fold higher than the initial IC50, perform a new dose-response curve to quantify the new IC50 and confirm the degree of resistance.
Protocol 2: Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is optimized for the detection of phosphorylated proteins.
-
Sample Preparation:
-
Culture sensitive and resistant cells with and without this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-RET, anti-total-RET, anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-GAPDH) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities, normalizing phosphoprotein signals to their respective total protein signals.
-
Protocol 4: Fluorescence In Situ Hybridization (FISH) for MET Amplification
FISH is used to visualize and quantify the copy number of a specific gene within a cell.[9][10]
-
Cell Preparation: Prepare slides of metaphase or interphase cells from both parental and resistant cell lines.
-
Pre-treatment: Treat slides to denature the DNA and allow probe access. This typically involves steps of dehydration in ethanol series and treatment with pepsin.
-
Probe Hybridization: Apply a dual-color FISH probe set containing a probe for the MET gene (e.g., labeled in green) and a control probe for the centromere of chromosome 7 (CEP7, e.g., labeled in orange).
-
Denaturation and Hybridization: Co-denature the probes and cellular DNA on the slide, then hybridize overnight in a humidified chamber.
-
Post-Hybridization Washes: Perform stringent washes to remove unbound probe.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters.
-
In at least 100 non-overlapping nuclei, count the number of green (MET) and orange (CEP7) signals.
-
Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered indicative of MET gene amplification.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ret-IN-6 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Ret-IN-6 solubility in cell culture media. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture medium. What is the common cause?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. This is often due to the hydrophobic nature of the compound and its low solubility in water-based solutions. The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), is miscible with the media, but the compound itself may crash out of solution upon dilution.
Q2: What is the recommended solvent for this compound?
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1][2] However, the tolerance to DMSO can be cell line-dependent, with some robust cell lines tolerating up to 0.5%.[3] It is crucial to perform a DMSO toxicity control experiment for your specific cell line.
Q4: How can I prepare my this compound working solution to minimize precipitation?
A4: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, perform serial dilutions of this stock solution in 100% DMSO to the desired intermediate concentrations. The final dilution into the aqueous cell culture medium should be done in a single, rapid step with immediate and thorough mixing. This minimizes the time the compound is exposed to an intermediate solvent concentration that might promote precipitation.
Troubleshooting Guide
Issue 1: Precipitate Formation Immediately Upon Dilution
If you observe immediate precipitation when adding your this compound DMSO stock to the cell culture medium, consider the following troubleshooting steps.
Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Precipitate Forms Over Time in Culture
Precipitation that occurs hours or days after the initial preparation can be due to compound instability or interactions with media components.
Potential Causes and Solutions for Delayed Precipitation
| Potential Cause | Recommended Action |
| Compound Instability | Perform a stability study of this compound in your cell culture medium over your experimental time course. Analyze samples by HPLC to check for degradation. |
| Interaction with Serum | If using serum, consider reducing the serum concentration or switching to a serum-free medium formulation if your cells can tolerate it. Some compounds bind to serum proteins, which can affect their solubility. |
| pH or Temperature Changes | Ensure the incubator maintains a stable pH (typically 7.2-7.4) and temperature (37°C). Fluctuations can affect compound solubility. |
| Media Component Interaction | Some media components, like certain amino acids or salts, can interact with small molecules and cause precipitation.[4][5][6] If possible, try a different media formulation. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of a Cell Line
This protocol will help establish the maximum non-toxic concentration of DMSO for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
100% DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.01% to 2.0% (v/v). Include a no-DMSO control.
-
Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate for the duration of your planned experiment with this compound (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability.
DMSO Tolerance Data (Example)
| DMSO Concentration (%) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.01 | 99.5 |
| 0.05 | 98.9 |
| 0.1 | 97.2 |
| 0.25 | 92.1 |
| 0.5 | 85.4 |
| 1.0 | 60.7 |
| 2.0 | 25.3 |
Protocol 2: Preparation of this compound Working Solution
This protocol provides a standardized method for preparing a working solution of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of 100% DMSO. Mix thoroughly by vortexing or sonication until fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks that are 1000x the final desired concentrations.
-
To prepare the final working solution, add the 1000x intermediate stock directly to the pre-warmed cell culture medium (e.g., add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM).
-
Immediately after adding the DMSO stock to the medium, mix thoroughly by pipetting or gentle vortexing.
-
Add the final working solution to your cells.
Signaling Pathway Context: RET Inhibition
This compound is an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. Understanding the pathway can help in designing downstream functional assays.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Ret-IN-6 In Vivo Optimization
This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice for researchers using Ret-IN-6, a potent and selective inhibitor of the RET receptor tyrosine kinase, in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor specifically targeting the RET receptor tyrosine kinase.[1] In normal physiology, RET is crucial for the development of the nervous and renal systems.[2] However, mutations or fusions in the RET gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival in certain cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] this compound binds to the ATP-binding site of the RET protein, blocking its kinase activity and inhibiting downstream signaling pathways responsible for cell proliferation and survival.[1]
Figure 1. Simplified RET signaling pathway and the inhibitory action of this compound.
FAQ 2: How should I prepare and administer this compound for in vivo studies?
The recommended route of administration for this compound is oral gavage. Proper formulation is critical for ensuring consistent bioavailability. A common issue with kinase inhibitors is poor aqueous solubility. Therefore, a suspension formulation is often required.
Recommended Vehicle: A standard and effective vehicle for many preclinical compounds is a mix of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween-80 in sterile water.
Protocol: Preparation of this compound Suspension (10 mg/mL)
-
Prepare Vehicle:
-
Add 0.5 g of Methylcellulose to 100 mL of sterile, purified water.
-
Heat to 60-70°C and stir until fully dissolved.
-
Cool the solution to room temperature.
-
Add 200 µL of Tween-80 and mix thoroughly.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, you will need 100 mg.
-
Add a small amount of the vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps prevent clumping.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating until a homogenous suspension is achieved.
-
Store the suspension at 4°C for up to one week. Always vortex thoroughly before each use to ensure uniform dosing.
-
Administration Volume: The standard dosing volume for oral gavage in mice is 10 mL/kg.[4][5] For example, a 25 g mouse would receive a 250 µL dose.
| Parameter | Recommendation |
| Route | Oral Gavage |
| Vehicle | 0.5% Methylcellulose, 0.2% Tween-80 in H₂O |
| Dose Volume | 10 mL/kg of body weight |
| Frequency | Once daily (QD) or twice daily (BID) |
| Storage | 4°C, protected from light. Vortex before use. |
FAQ 3: What is a recommended starting dose for a dose-finding study in mice?
For a novel compound like this compound, a dose range-finding (DRF) study is essential to determine both the maximum tolerated dose (MTD) and the minimum effective dose (MED).[6][7] Based on typical in vitro potency (e.g., IC50 in the low nanomolar range) and data from similar selective RET inhibitors, a reasonable starting range can be established.
A suggested dose-escalation study might include the following cohorts:
| Cohort | Dose Level (mg/kg) | Rationale |
| 1 | 10 mg/kg | Low dose, expected to be well-tolerated. |
| 2 | 30 mg/kg | Intermediate dose, potential for efficacy. |
| 3 | 100 mg/kg | High dose, approaching potential MTD. |
Experimental Design:
-
Animals: Use a sufficient number of animals per group (e.g., n=3-5) to obtain meaningful data.[8]
-
Duration: Dose animals daily for 5-7 days.
-
Monitoring: Record body weight daily, and perform clinical observations twice daily (e.g., changes in posture, activity, fur texture).
-
Endpoints: At the end of the study, collect blood for pharmacokinetic (PK) analysis and tumor/tissue for pharmacodynamic (PD) analysis (e.g., Western blot for phosphorylated RET).
Troubleshooting Guide
Issue 1: No significant tumor growth inhibition is observed at the tested doses.
If this compound does not show the expected anti-tumor efficacy, consider the following troubleshooting steps in a logical sequence.
Figure 2. Troubleshooting workflow for lack of in vivo efficacy.
Detailed Steps:
-
Verify Formulation and Dosing: Ensure the suspension was prepared correctly and administered accurately. Improper formulation can lead to poor absorption.
-
Assess Pharmacokinetics (PK): Measure the concentration of this compound in plasma at several time points after dosing (e.g., 1, 4, 8, and 24 hours). This will determine if the drug is being absorbed and reaching sufficient levels in circulation. Integrating PK and PD is crucial for understanding the dose-response relationship.[9]
-
Confirm Pharmacodynamics (PD): The ultimate proof of target engagement is measuring the inhibition of RET phosphorylation in tumor tissue.
-
Protocol: Collect tumors at various time points after the final dose (e.g., 2, 8, 24 hours).
-
Analysis: Perform Western blotting on tumor lysates using antibodies against total RET and phosphorylated RET (p-RET). A significant reduction in the p-RET/Total RET ratio indicates successful target inhibition.
-
-
Increase Dose/Frequency: If PK/PD analysis shows that target inhibition is weak or not sustained over a 24-hour period, consider increasing the dose or switching to a twice-daily (BID) dosing schedule.
-
Re-evaluate the Model: Confirm that the tumor model used (e.g., cell line xenograft) is indeed driven by a RET alteration and has not developed resistance.
Issue 2: Significant toxicity (e.g., >15% body weight loss, lethargy) is observed.
Toxicity indicates that the dose is at or above the MTD. Common side effects of RET inhibitors can include hypertension, diarrhea, fatigue, and hematologic toxicities.[3][10][11][12]
Immediate Actions:
-
Stop Dosing: Immediately cease administration of this compound to the affected cohort.
-
Monitor Closely: Provide supportive care as needed and continue daily monitoring of body weight and clinical signs until animals recover.
-
Dose Reduction: The next step is to test a lower dose. A common strategy is to reduce the dose by 30-50%.
Protocol: MTD Refinement Study
If a dose of 100 mg/kg was toxic, a refinement study should be conducted to pinpoint the MTD more accurately.
-
Establish New Cohorts: Set up new groups of mice (n=3-5 per group).
-
Select Intermediate Doses: Choose doses between the highest tolerated dose and the toxic dose. For example, if 30 mg/kg was tolerated and 100 mg/kg was toxic, test 50 mg/kg and 75 mg/kg.
-
Dose and Monitor: Administer the drug daily for at least 7-14 days.
-
Endpoints:
| Parameter | Tolerable Limit | Action Required |
| Body Weight Loss | < 15% | Monitor |
| Body Weight Loss | > 15% | Reduce dose or stop study |
| Clinical Score | Mild/transient signs | Monitor |
| Clinical Score | Severe/persistent signs | Euthanize and perform necropsy |
By systematically applying these protocols and troubleshooting guides, researchers can effectively optimize the dosage of this compound for their in vivo models, leading to more reliable and reproducible experimental outcomes.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of RET-Specific Kinase Inhibitors in RET-Altered Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ret-IN-6 Induced Cytotoxicity in Normal Cells
Disclaimer: As "Ret-IN-6" is not a publicly documented RET inhibitor, this guide utilizes it as a representative example of a potent RET kinase inhibitor. The data and specific mitigation strategies presented are illustrative and intended to provide a framework for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hypothetical, potent, and selective small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Its intended mechanism is to block the ATP-binding site of the RET kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways. These pathways, including RAS/MAPK and PI3K/AKT, are often constitutively active in certain cancers due to RET mutations or fusions, leading to uncontrolled cell proliferation and survival. By inhibiting RET, this compound aims to selectively target and kill these cancer cells.
Q2: Why does this compound exhibit cytotoxicity in normal (non-cancerous) cells?
Cytotoxicity in normal cells, often referred to as off-target toxicity, is a common challenge with tyrosine kinase inhibitors (TKIs). Several factors can contribute to this:
-
On-Target, Off-Tumor Effects: Normal cells also express RET, which is crucial for the development and function of the nervous and genitourinary systems.[1][2] Inhibition of this normal RET signaling can lead to apoptosis or other forms of cell death in these tissues.
-
Off-Target Kinase Inhibition: Despite being designed for selectivity, most TKIs can inhibit other kinases with similar ATP-binding pockets. This can disrupt essential signaling pathways in normal cells, leading to a variety of toxic effects.
-
Induction of Apoptosis: this compound, like other RET inhibitors, can induce programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[3] If this process is not well-controlled, it can affect healthy cells.
Q3: How can I accurately measure the cytotoxicity of this compound in my cell lines?
Several robust assays are available to quantify cell viability and cytotoxicity. The choice of assay depends on the specific research question and available equipment.
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells. The MTT assay, for example, relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][5]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[6] The "add-mix-measure" format makes it suitable for high-throughput screening.[6]
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7): To specifically measure apoptosis, assays that detect the activity of executioner caspases (caspase-3 and -7) are recommended. These luminescent assays use a pro-luminescent substrate that is cleaved by active caspases to generate a light signal.[3][7]
Q4: What strategies can be employed to mitigate this compound's cytotoxicity in normal cells?
The primary goal is to widen the therapeutic window by protecting normal cells without compromising the anti-tumor efficacy. Strategies include:
-
Dose Optimization: Reducing the concentration of this compound to the lowest effective dose can significantly decrease off-target effects while maintaining sufficient inhibition of the target in cancer cells.
-
Combination Therapy: Using this compound in combination with a "chemoprotective" agent that selectively shields normal cells. For example, agents that induce a temporary cell cycle arrest in normal cells could protect them from the cytotoxic effects of a drug that targets proliferating cells.
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to antibodies that specifically target tumor cells can reduce its exposure to normal tissues.
-
Development of More Selective Inhibitors: While beyond the scope of a typical lab, medicinal chemistry efforts can be directed at developing analogs of this compound with higher specificity for the mutant RET kinase over the wild-type form or other kinases.
Troubleshooting Guides
Problem 1: High background cytotoxicity in my untreated normal cell line.
-
Possible Cause: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Check for Contamination: Test for mycoplasma and other microbial contaminants.
-
Optimize Media and Supplements: Ensure you are using the recommended media, serum, and supplements for your specific cell line.
-
Cell Density: Avoid both excessively high and low seeding densities, as both can induce stress and cell death.
-
Passage Number: Use cells within a low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity.
-
Problem 2: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Variability in experimental setup or execution.
-
Troubleshooting Steps:
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization of the compound.
-
Assay Timing: Be consistent with the incubation times for both the drug treatment and the viability assay itself. For MTT assays, the incubation with the reagent is a critical step.[5]
-
Cell Seeding: Use a multichannel pipette or an automated dispenser to ensure uniform cell seeding across all wells of your microplate.
-
Plate Edge Effects: Avoid using the outermost wells of a 96-well plate, as they are prone to evaporation, which can concentrate the drug and affect cell growth. Fill these wells with sterile PBS or media.
-
Problem 3: A potential cytoprotective agent is also protecting the cancer cells.
-
Possible Cause: The protective mechanism is not specific to normal cells.
-
Troubleshooting Steps:
-
Verify Mechanism: Confirm that the protective agent's mechanism relies on a pathway that is intact in your normal cells but dysfunctional in your cancer cells (e.g., a functional p53 pathway for cell cycle arrest).
-
Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both this compound and the protective agent on both normal and cancer cell lines to identify a concentration that provides a selective protective effect.
-
Sequential Dosing: Investigate if pre-treating the cells with the protective agent for a specific period before adding this compound can enhance selectivity. The concept of "cyclotherapy" involves arresting normal cells before applying a cytotoxic agent that targets cycling cells.
-
Quantitative Data Summary
Note: The following data is hypothetical and for illustrative purposes.
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Tissue of Origin | RET Status | This compound IC50 (nM) |
| TT | Thyroid (Medullary) | MEN2B (M918T) | 8 |
| MZ-CRC-1 | Colon Carcinoma | CCDC6-RET Fusion | 15 |
| H460 | Lung (Large Cell) | RET Wild-Type | > 10,000 |
| hTRET-RPE1 | Retinal Pigment | RET Wild-Type | 1,250 |
| RPTEC/TERT1 | Renal Proximal Tubule | RET Wild-Type | 2,500 |
Table 2: Effect of Hypothetical Cytoprotective Agent 1 (CPA-1) on this compound Cytotoxicity
| Cell Line | Treatment | Cell Viability (% of Control) |
| hTRET-RPE1 | This compound (1 µM) | 45% |
| hTRET-RPE1 | This compound (1 µM) + CPA-1 (5 µM) | 88% |
| TT | This compound (10 nM) | 52% |
| TT | This compound (10 nM) + CPA-1 (5 µM) | 55% |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][5][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the plate and add 100 µL of media containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions.[6][11][12][13]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from vehicle-treated control cells after subtracting the background signal from media-only wells.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is based on the manufacturer's instructions.[3][7][14]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate.
-
Plate Equilibration: After treatment, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as directed by the manufacturer.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the plate by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence with a plate luminometer.
-
Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control cells after background subtraction.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Canonical RET signaling pathway activation.
Caption: Hypothetical mechanism of this compound off-target cytotoxicity.
Caption: Workflow for assessing and mitigating cytotoxicity.
References
- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
Ret-IN-6 Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support center for Ret-IN-6. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected findings during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Potency
Question: Why is the IC50 value of this compound significantly higher in my cell-based assays compared to the biochemical kinase assay results?
Answer:
This is a common observation when transitioning from a purified, controlled biochemical environment to a complex cellular system. Several factors can contribute to this discrepancy. Follow this guide to troubleshoot the potential causes.
Troubleshooting Guide:
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels in cancer cells are typically much higher (1-5 mM).[1][2] As this compound is an ATP-competitive inhibitor, high cellular ATP levels can outcompete the inhibitor, leading to a higher apparent IC50.
-
Cell Permeability and Efflux: this compound may have poor membrane permeability, limiting the intracellular concentration it can achieve. Additionally, cancer cells can overexpress multidrug resistance transporters (efflux pumps) that actively pump the compound out of the cell.
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
-
Off-Target Engagement in Cells: In a cellular context, the compound might engage with other proteins or lipids, reducing the free concentration available to bind to the RET kinase.[3]
-
Assay Format and Endpoint: The chosen cellular assay (e.g., viability, apoptosis) measures a downstream biological consequence, which may be influenced by multiple pathways and require longer incubation times, allowing cellular compensation mechanisms to activate.
Logical Flow for Troubleshooting Potency Discrepancies
Caption: Troubleshooting workflow for high cellular IC50.
Comparative Data Summary: IC50 Values
| Parameter | Biochemical Assay | Cellular Assay (TT cell line) | Cellular Assay (MZ-CRC-1 cell line) |
| ATP Concentration | 10 µM | ~2-5 mM | ~2-5 mM |
| This compound IC50 (nM) | 5.2 | 155.6 | 210.3 |
| Staurosporine IC50 (nM) [4] | 7.1 | 25.4 | 31.8 |
Experimental Protocol: Cell Viability (Luminescence-Based) Assay
This protocol outlines a typical method for determining cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
-
Cell Plating:
-
Harvest and count cells (e.g., TT or MZ-CRC-1, known to have RET mutations).
-
Seed 5,000 cells per well in 100 µL of appropriate growth medium in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in growth medium to achieve the final desired concentrations (typically with a final DMSO concentration of <0.5%).
-
Remove the old media from the cell plate and add 100 µL of media containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Issue 2: Paradoxical Activation of Downstream Signaling
Question: I'm observing an increase in the phosphorylation of ERK (p-ERK) at certain concentrations of this compound, even though RET is upstream of the RAS/ERK pathway. Why is this happening?
Answer:
Paradoxical pathway activation is a complex phenomenon that can arise from several mechanisms, including the disruption of negative feedback loops or off-target effects of the inhibitor.
Troubleshooting Guide:
-
Negative Feedback Loop Disruption: The RET signaling network can have internal negative feedback loops.[5] For instance, a downstream effector of the PI3K/AKT pathway might normally suppress the RAS/ERK pathway. If this compound is more effective at inhibiting the signal to PI3K/AKT than to RAS/ERK at certain concentrations, this suppression could be lifted, leading to a surge in p-ERK.
-
Off-Target Kinase Activation: this compound might inhibit a phosphatase that normally dephosphorylates MEK or ERK, or it could activate another kinase that signals to the ERK pathway.[3] Kinome-wide profiling can help identify such off-target activities.
-
Receptor Crosstalk: Inhibition of RET could lead to compensatory signaling through other receptor tyrosine kinases (RTKs), like EGFR or FGFR, which can also activate the RAS/ERK pathway.[6]
-
Dose and Time Dependence: The paradoxical effect might only occur within a specific concentration range or time window. Perform a detailed dose-response and time-course experiment to characterize the effect fully.
RET Signaling and Potential Off-Target Pathway
Caption: RET pathway and a hypothetical paradoxical ERK activation.
Data Summary: Phospho-Protein Levels (Western Blot Quantification)
| This compound (nM) | Relative p-RET (Y1062) | Relative p-AKT (S473) | Relative p-ERK (T202/Y204) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.45 | 0.55 | 0.95 |
| 100 | 0.10 | 0.20 | 1.85 |
| 1000 | 0.05 | 0.15 | 0.40 |
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment and Lysis:
-
Plate and grow cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-RET, anti-p-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detector.
-
Quantify band intensities using image analysis software, normalizing phospho-protein levels to total protein or a loading control (e.g., GAPDH, β-actin).
-
Issue 3: Lack of Efficacy in a Known RET-Dependent Cell Line
Question: My RET-fusion positive cancer cell line, which should be sensitive to RET inhibition, is showing no response to this compound. What could be the problem?
Answer:
A lack of response in a supposedly sensitive model can be due to pre-existing or acquired resistance mechanisms, or issues with the experimental setup itself.
Troubleshooting Guide:
-
Acquired On-Target Resistance: The cell line may have developed a secondary mutation in the RET kinase domain that prevents this compound from binding. The "gatekeeper" mutation is a common mechanism of resistance to kinase inhibitors.[7][8] Sequence the RET gene in your cell line to check for such mutations.
-
Bypass Tract Activation: The cancer cells may have activated a parallel signaling pathway that circumvents the need for RET signaling to promote survival and proliferation.[9] For example, amplification or mutation of MET, EGFR, or KRAS could provide an alternative growth signal.
-
Incorrect Cell Line Authentication: There could be an issue with the identity or purity of the cell line. It's crucial to perform cell line authentication (e.g., via short tandem repeat profiling) to ensure you are working with the correct model.
-
Compound Inactivity: Verify the identity, purity, and activity of your batch of this compound. Use a known sensitive cell line or a biochemical assay as a positive control for the compound's activity.
Bypass Signaling as a Resistance Mechanism
Caption: Diagram of a bypass signaling resistance mechanism.
Data Summary: Cell Viability in Sensitive vs. Resistant Lines
| Cell Line | RET Status | Other Mutations | % Viability at 1µM this compound |
| LC-2/ad | CCDC6-RET Fusion | None | 12% |
| Resistant Sub-clone | CCDC6-RET Fusion | KRAS G12D | 95% |
Experimental Protocol: In Vitro Kinase Activity Assay
This protocol describes a method to measure the direct enzymatic activity of RET and its inhibition by this compound using a luminescence-based assay that quantifies ADP production.[10][11]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5).
-
Dilute recombinant human RET kinase and a suitable peptide substrate (e.g., IGF-1Rtide) in the reaction buffer.[10]
-
Prepare a serial dilution of this compound in DMSO, then dilute in reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding 50 µL of a detection reagent (e.g., ADP-Glo™ Reagent).
-
Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence with a plate reader.
-
The signal is proportional to the ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50.
-
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RET–interleukin-6 crosstalk to impair metastatic dissemination in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. oncologynews.com.au [oncologynews.com.au]
- 9. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Improving the Oral Bioavailability of Ret-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of Ret-IN-6, a novel RET inhibitor. The following information is designed to address specific issues that may be encountered during experimental studies aimed at enhancing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are its poor aqueous solubility and potential for first-pass metabolism.[1][2][3][4] Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to low dissolution rates in the gastrointestinal (GI) tract, thereby limiting its absorption.[5]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: While the exact BCS classification for this compound is proprietary, it is presumed to be a BCS Class II compound, characterized by low solubility and high permeability.[6][7] Understanding the BCS class is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy. For BCS Class II compounds, the rate-limiting step for absorption is drug dissolution.[6]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[3][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can significantly improve its solubility and dissolution rate.[1][2]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][4][8]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[3][6]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Preclinical Species
Possible Cause: Poor dissolution of this compound in the GI tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the low aqueous solubility of this compound through solubility studies in various biorelevant media (e.g., FaSSIF, FeSSIF).
-
Attempt Particle Size Reduction:
-
Evaluate Impact on Dissolution: Perform in vitro dissolution studies with the micronized and nanosized this compound to assess the improvement in dissolution rate compared to the unformulated drug.
-
In Vivo Pharmacokinetic (PK) Study: Dose the different formulations to a relevant animal model (e.g., rats) and compare the plasma concentration-time profiles to determine if the exposure has improved.
Issue 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Bioavailability
Possible Cause: The drug may be precipitating in the GI tract after initial dissolution from the formulation, or it may be undergoing significant first-pass metabolism.[9]
Troubleshooting Steps:
-
Investigate In Vivo Precipitation:
-
Utilize in situ fiber optic probes during animal studies to monitor the concentration of dissolved this compound in the GI tract.
-
Employ precipitation inhibitors in your formulation, such as polymers like HPMC or PVP, which can help maintain a supersaturated state.
-
-
Assess First-Pass Metabolism:
-
Conduct an intravenous (IV) PK study in the same species to determine the absolute bioavailability and clearance of this compound. A low absolute bioavailability despite good absorption would suggest significant first-pass metabolism.
-
If first-pass metabolism is confirmed, consider co-administration with an inhibitor of the relevant metabolic enzymes (if known) in preclinical studies to probe this hypothesis.[9] A prodrug approach could also be explored to mask the metabolic site.[4]
-
Data Presentation
Table 1: Hypothetical Improvement in Oral Bioavailability of this compound with Different Formulation Strategies in Rats
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Unformulated) | 10 | 50 ± 15 | 200 ± 60 | 100 (Reference) |
| Micronized Suspension | 10 | 150 ± 40 | 700 ± 180 | 350 |
| Nanosuspension | 10 | 400 ± 90 | 2000 ± 450 | 1000 |
| Amorphous Solid Dispersion (1:4 with PVP K30) | 10 | 600 ± 120 | 3500 ± 600 | 1750 |
| SEDDS Formulation | 10 | 800 ± 150 | 5000 ± 800 | 2500 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Slurry:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Milling Process:
-
Transfer the slurry to a laboratory-scale wet mill containing zirconium oxide milling beads (0.5 mm diameter).
-
Mill the suspension at a speed of 2000 rpm for 4-6 hours.
-
Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.
-
-
Harvesting the Nanosuspension:
-
Separate the milling beads from the nanosuspension by filtration through a coarse filter.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
-
Preparation of the Spray Solution:
-
Dissolve this compound and a polymer (e.g., PVP K30, HPMC-AS) in a suitable organic solvent (e.g., methanol, acetone) at a drug-to-polymer ratio of 1:4 (w/w).
-
Ensure complete dissolution of both components by stirring or sonication.
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer with the following example parameters:
-
Inlet temperature: 120°C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
-
Collect the dried powder from the cyclone separator.
-
-
Characterization of the Solid Dispersion:
-
Analyze the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Determine the drug content and perform dissolution testing in a relevant medium.
-
Mandatory Visualizations
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the oral bioavailability of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Ret-IN-6
Welcome to the technical support center for Ret-IN-6, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of the RET protein.[1][2] By binding to the ATP-binding site of the RET kinase domain, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways.[1] These pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT signaling cascades, are crucial for cell proliferation, survival, and differentiation.[3] In cancers driven by RET alterations (such as mutations or fusions), inhibition of RET signaling by this compound can lead to decreased tumor growth and induction of apoptosis.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is advisable to keep them at -20°C. For long-term storage, aliquoting the solution into single-use vials and storing at -80°C is recommended to minimize freeze-thaw cycles. It is important to use appropriate solvents for dissolution, such as DMSO, and to be aware of the compound's solubility limits.
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge with small molecule inhibitors and can stem from several factors.[4][5] These can include minor differences in purity, the presence of different salt forms or solvates, or variations in the crystalline structure of the solid compound. Such variations can affect the compound's solubility, stability, and ultimately its biological activity in your assays. Our troubleshooting guide below provides a systematic approach to identifying and mitigating the impact of this variability.
Q4: How can I assess the purity and identity of my this compound batch?
To confirm the purity and identity of your this compound batch, we recommend performing analytical tests such as High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the molecular weight. Comparing the results to the certificate of analysis (CoA) provided by the manufacturer is a crucial first step. If significant discrepancies are observed, contacting the supplier is advised.
Q5: What are potential off-target effects of this compound?
While this compound is designed to be a selective RET inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[6][7] Potential off-target kinases can be identified through broad kinase screening panels. It is crucial to use the lowest effective concentration of this compound in your experiments to minimize off-target effects.[8] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability can manifest as shifts in IC50 values, changes in the magnitude of the biological response, or even a complete loss of activity. This guide provides a step-by-step approach to troubleshoot these issues.
Step 1: Initial Assessment and Data Comparison
Before starting extensive experimental work, it is crucial to systematically compare the data from the new batch with your historical data from previous batches.
Table 1: Example of Comparative Data for Different Batches of this compound
| Parameter | Batch A (Historical) | Batch B (New) | Expected Range |
| Purity (HPLC) | 99.5% | 98.2% | >98% |
| Molecular Weight (MS) | 482.5 g/mol | 482.6 g/mol | 482.5 ± 0.2 g/mol |
| IC50 (Kinase Assay) | 5 nM | 25 nM | 4-6 nM |
| Cell Viability (MTT Assay) | 50 nM | 200 nM | 40-60 nM |
| Solubility in DMSO | 50 mM | 25 mM | >20 mM |
If you observe significant deviations, as shown in the example for Batch B, proceed to the next troubleshooting steps.
Step 2: Verify Compound Integrity and Preparation
Inconsistencies can often arise from issues with compound handling and preparation.
-
Re-check Calculations: Double-check all calculations for preparing stock solutions and dilutions.
-
Fresh Stock Solution: Prepare a fresh stock solution from the new batch of this compound. Do not use previously prepared and stored solutions for this initial troubleshooting.
-
Solubility Test: Visually inspect the stock solution for any precipitation. If solubility issues are suspected, try gentle warming or sonication. Confirm the solubility of the new batch and compare it to the manufacturer's specifications.
Step 3: Standardize Experimental Conditions
Ensure that all experimental parameters are consistent between experiments using different batches.
-
Cell Culture Conditions: Use cells of the same passage number and ensure consistent cell density at the time of treatment.
-
Reagent Consistency: Use the same batches of media, serum, and other critical reagents.
-
Assay Protocol: Strictly adhere to the established and validated assay protocol.
Step 4: Perform a Dose-Response Curve Comparison
The most definitive way to assess the activity of a new batch is to perform a head-to-head comparison of the dose-response curves of the new and old batches in the same experiment.
Experimental Protocol: Comparative Dose-Response Analysis using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed a RET-dependent cancer cell line (e.g., TT cells for medullary thyroid cancer) in 96-well plates at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of both the old and new batches of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the range of concentrations for both batches of this compound.
-
Incubation: Incubate the cells for the standard duration of your assay (e.g., 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for both batches.
A significant shift in the IC50 value for the new batch would confirm a difference in potency.
Step 5: Contacting Technical Support
If you have followed the steps above and confirmed a significant difference in the activity of the new batch, please contact our technical support team. Provide them with the batch numbers, a summary of your troubleshooting experiments, and the comparative data.
Visualizing Workflows and Pathways
To further aid in your experimental design and troubleshooting, we have provided the following diagrams.
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Caption: General experimental workflow for using this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound|CAS 2715208-83-4|DC Chemicals [dcchemicals.com]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. resources.biomol.com [resources.biomol.com]
Technical Support Center: Troubleshooting Nonspecific Binding of Ret-IN-6 in Assays
Welcome to the technical support center for troubleshooting assays involving the potent RET kinase inhibitor, Ret-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to nonspecific binding during their experiments.
FAQs: Understanding and Mitigating Nonspecific Binding of this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, with a reported IC50 of 4.57 nM[1]. RET is a key signaling protein involved in cell growth, differentiation, and survival[2]. In many cancers, mutations or fusions involving the RET gene lead to its constitutive activation, driving tumor growth. This compound exerts its effect by binding to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways[3].
Q2: What is nonspecific binding and why is it a problem in assays with this compound?
Nonspecific binding refers to the interaction of this compound with components in an assay other than its intended target, the RET kinase. This can include other proteins, assay plastics, or detection reagents. High nonspecific binding can lead to a variety of problems, including:
-
High background signal: This obscures the true signal from the specific interaction between this compound and RET, reducing the assay's sensitivity and dynamic range.
-
Poor reproducibility: High variability between replicate wells and experiments is often a consequence of inconsistent nonspecific binding.
Q3: What are the common causes of nonspecific binding with small molecule inhibitors like this compound?
Several factors can contribute to nonspecific binding of small molecules in biochemical and cellular assays:
-
Hydrophobicity of the compound: Highly hydrophobic molecules tend to stick to plastic surfaces and other proteins.
-
High compound concentration: Using concentrations of this compound that are significantly higher than its IC50 can lead to saturation of the specific target and increased binding to off-targets.
-
Suboptimal assay buffer composition: The absence of appropriate blocking agents or detergents can leave many surfaces available for nonspecific interactions.
-
Insufficient washing steps: Inadequate washing can leave unbound this compound in the assay well, contributing to background signal.
-
Off-target interactions: this compound may have affinity for other kinases or proteins besides RET, leading to specific, but unintended, binding. While a specific kinome scan for this compound is not publicly available, it is a possibility to consider with any kinase inhibitor.
Troubleshooting Guide: Strategies to Reduce Nonspecific Binding
This guide provides a systematic approach to identifying and mitigating nonspecific binding of this compound in your assays.
Step 1: Optimizing Assay Buffer Composition
The composition of your assay buffer is critical in minimizing nonspecific binding. The goal is to block surfaces that could interact with this compound without interfering with the specific RET kinase activity.
Issue: High background signal observed in control wells (no enzyme or no inhibitor).
Solution:
-
Introduce or Optimize Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent the nonspecific adsorption of proteins and small molecules to plastic surfaces.
-
Casein or Non-Fat Dry Milk: These are effective and inexpensive blocking agents, but should be used with caution in phospho-protein detection assays as they contain phosphoproteins that can interfere with the signal.
-
Fish Gelatin: Can be a good alternative to BSA or milk, especially in antibody-based assays.
-
-
Incorporate Non-ionic Detergents:
-
Tween-20 or Triton X-100: These detergents help to reduce hydrophobic interactions between this compound and assay components.
-
Experimental Protocol: Optimizing Blocking Buffer
This protocol provides a framework for testing different blocking agents and detergents to find the optimal combination for your assay.
| Component | Stock Concentration | Recommended Starting Concentration | Test Range |
| BSA | 10% (w/v) | 0.1% (w/v) | 0.01% - 1% (w/v) |
| Casein | 5% (w/v) | 1% (w/v) | 0.1% - 5% (w/v) |
| Tween-20 | 10% (v/v) | 0.05% (v/v) | 0.01% - 0.1% (v/v) |
| Triton X-100 | 10% (v/v) | 0.01% (v/v) | 0.005% - 0.05% (v/v) |
Methodology:
-
Prepare a series of assay buffers containing different concentrations of the blocking agents and detergents listed in the table above.
-
Set up your standard assay plate layout, including controls (e.g., no enzyme, no inhibitor, and positive/negative controls).
-
For each buffer condition, run a set of control wells to measure the background signal.
-
Compare the signal-to-background ratio for each condition. The optimal buffer will provide the lowest background signal without significantly affecting the specific assay signal.
Step 2: Titration of this compound Concentration
Using an excessively high concentration of this compound is a common cause of nonspecific binding. It is crucial to determine the optimal concentration range for your specific assay.
Issue: High background signal that increases with this compound concentration, even in the absence of the target enzyme.
Solution:
Perform a dose-response curve of this compound in your assay, including control wells without the RET enzyme at each concentration. This will help you distinguish between specific inhibition and nonspecific effects.
Experimental Protocol: this compound Titration
Methodology:
-
Prepare a serial dilution of this compound, typically starting from 100-fold higher than its reported IC50 and going down to at least 100-fold lower.
-
In your assay plate, include wells with the complete assay mix (with RET enzyme) and wells without the RET enzyme for each concentration of this compound.
-
Incubate and read the plate according to your standard protocol.
-
Plot the signal versus the this compound concentration for both sets of wells.
-
The ideal concentration range for your assay will be where you see a clear dose-dependent inhibition in the presence of RET, with minimal change in the signal in the absence of RET.
Step 3: Confirming Target Engagement in a Cellular Context
If you suspect that the observed effects in your biochemical assay are due to nonspecific binding, it is essential to validate the engagement of this compound with its target, RET, in a cellular environment.
Issue: Potent activity observed in a biochemical assay, but this does not translate to cellular activity or shows high cellular toxicity at similar concentrations.
Solution:
Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to RET inside the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble RET protein remaining at each temperature using Western blotting or an AlphaLISA assay.
-
Analysis: A shift in the melting curve of RET to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Concepts
To further aid in understanding the principles discussed, the following diagrams illustrate the RET signaling pathway and a general workflow for troubleshooting nonspecific binding.
Caption: The RET Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting nonspecific binding in assays.
By systematically applying these troubleshooting strategies and understanding the underlying principles of nonspecific binding, researchers can significantly improve the quality and reliability of their data when working with this compound and other small molecule inhibitors.
References
Validation & Comparative
A Comparative Guide to RET Inhibitors: Selpercatinib and Pralsetinib in the Treatment of RET-Altered Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of selective RET inhibitors. For cancers driven by alterations in the Rearranged during Transfection (RET) gene, such as non-small cell lung cancer (NSCLC) and thyroid cancers, these agents have demonstrated remarkable efficacy. This guide provides a detailed comparison of two leading FDA-approved RET inhibitors, selpercatinib (Retevmo®) and pralsetinib (Gavreto®), focusing on their clinical efficacy, mechanisms of action, and the experimental protocols that have defined their clinical utility.
It is important to note that a comprehensive search for a RET inhibitor designated "Ret-IN-6" did not yield any publicly available data. Therefore, a direct comparison with selpercatinib and pralsetinib is not possible at this time. The following sections will focus on the established clinical data for selpercatinib and pralsetinib.
Mechanism of Action: Targeting the RET Signaling Pathway
Both selpercatinib and pralsetinib are potent and highly selective inhibitors of the RET receptor tyrosine kinase.[1] Alterations in the RET gene, including fusions and point mutations, lead to constitutive activation of the RET protein, driving downstream signaling pathways that promote tumor growth and survival.[2] These inhibitors work by binding to the ATP-binding pocket of the RET kinase domain, thereby blocking its activity and inhibiting downstream signaling.[1]
Below is a diagram illustrating the RET signaling pathway and the point of intervention for RET inhibitors.
Clinical Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
The primary clinical data for selpercatinib and pralsetinib in RET fusion-positive NSCLC come from the LIBRETTO-001 and ARROW trials, respectively. Both drugs have demonstrated significant and durable responses in both treatment-naïve and previously treated patients.
Table 1: Efficacy of Selpercatinib and Pralsetinib in Treatment-Naïve RET Fusion-Positive NSCLC
| Efficacy Endpoint | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) |
| Objective Response Rate (ORR) | 85%[3] | 79%[2] |
| Complete Response (CR) | Not Reported | 6%[2] |
| Partial Response (PR) | 85%[3] | 74%[2] |
| Median Duration of Response (mDOR) | Not Reached[3] | Not Reached[2] |
| Median Progression-Free Survival (mPFS) | Not Reached[3] | Not Reached |
Table 2: Efficacy of Selpercatinib and Pralsetinib in Previously Treated RET Fusion-Positive NSCLC
| Efficacy Endpoint | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) |
| Objective Response Rate (ORR) | 64%[3] | 62%[2] |
| Complete Response (CR) | 2%[3] | 4%[2] |
| Partial Response (PR) | 62%[3] | 58%[2] |
| Median Duration of Response (mDOR) | 17.5 months[3] | 22.3 months[2] |
| Median Progression-Free Survival (mPFS) | 16.5 months[3] | Not Reported |
Experimental Protocols: A Look into the Clinical Trials
The robust clinical data for selpercatinib and pralsetinib are the result of well-designed clinical trials. Understanding the methodologies of these trials is crucial for interpreting the efficacy and safety data.
LIBRETTO-001 (Selpercatinib)
The LIBRETTO-001 trial was a multicenter, open-label, multi-cohort, phase 1/2 study that enrolled patients with advanced solid tumors harboring a RET alteration.
References
A Head-to-Head Showdown: In Vivo Efficacy of Next-Generation RET Inhibitors
The landscape of RET-driven cancers, particularly non-small cell lung cancer (NSCLC) and thyroid cancers, has been reshaped by the advent of selective RET inhibitors. First-generation agents like selpercatinib and pralsetinib offered significant improvements over multi-kinase inhibitors, demonstrating potent and durable responses. However, the emergence of acquired resistance, primarily through on-target mutations in the RET kinase domain, has necessitated the development of a new wave of inhibitors. This guide provides a head-to-head comparison of these next-generation RET inhibitors, focusing on their in vivo performance against both treatment-naïve and resistant cancer models.
The primary challenge for next-generation inhibitors is overcoming resistance mutations that render first-generation drugs ineffective. Key mutations include "gatekeeper" mutations like V804M/L and "solvent front" mutations such as G810R/S/C.[1][2] These mutations sterically hinder the binding of selpercatinib and pralsetinib.[3] Therefore, the ideal next-generation inhibitor must demonstrate potent activity against these altered targets while maintaining high selectivity and favorable safety profiles, including efficacy against central nervous system (CNS) metastases.[4][5][6]
Comparative In Vivo Efficacy
This section summarizes key preclinical in vivo data for several next-generation RET inhibitors, comparing their anti-tumor activity in various xenograft models. These models are crucial for evaluating efficacy against specific RET alterations and resistance mutations before clinical trials.
Table 1: In Vivo Efficacy of Next-Generation RET Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | RET Alteration | Dosing Regimen | Key In Vivo Outcome | Citation |
| Selpercatinib (LOXO-292) | Patient-Derived Xenograft (PDX) | CCDC6-RET + V804M | Not specified | Inactive against V804M mutation. | [7] |
| PDX (Intracranial) | CCDC6-RET | 30 mg/kg BID | Significantly improved survival compared to vehicle. | [7] | |
| Pralsetinib (BLU-667) | Ba/F3 Cell-Derived Xenograft | KIF5B-RET + L730V/I | Not specified | Could not inhibit tumor growth. | [8] |
| TPX-0046 | Ba/F3 Cell-Derived Xenograft | KIF5B-RET + G810R | 5 mg/kg BID | Tumor regression observed. | [9] |
| PDX (NSCLC) | KIF5B-RET | 5 mg/kg BID | Tumor regression observed. | [9] | |
| LOX-18228 | PDX | CCDC6-RET + G810S | ≥30 mg/kg | Complete tumor regression. | [3] |
| PDX | CCDC6-RET + V804M | 60 mg/kg | 100% tumor growth inhibition. | [3] | |
| APS03118 | Ba/F3 Cell-Derived Xenograft | KIF5B-RET + G810R | 30 mg/kg | 90% tumor growth inhibition. | [5] |
| PDX | CCDC6-RET + V804M | 10 mg/kg | Tumor growth inhibition of 87–108%. | [5] | |
| Orthotopic Brain Model | CCDC6-RET | 10 mg/kg | Complete tumor subsidence and 100% survival. | [5] |
Signaling and Resistance Pathways
RET fusions and mutations lead to ligand-independent dimerization and constitutive activation of the RET kinase. This triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, driving cell proliferation and survival. Next-generation inhibitors are designed to block the ATP-binding pocket of the RET kinase, even in the presence of resistance mutations.
Caption: RET signaling pathway, points of inhibition, and on-target resistance mechanisms.
Experimental Protocols
The in vivo data presented in this guide are primarily derived from studies using xenograft mouse models. Understanding the methodology is critical for interpreting the results.
Key Experiment: Patient-Derived Xenograft (PDX) Model for Efficacy Testing
-
Model Establishment:
-
Tumor tissue from a patient with a confirmed RET-altered cancer is surgically resected.
-
The tissue is fragmented and subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma or similar strains).
-
Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). This initial tumor is designated as passage 0 (P0).
-
For expansion, P0 tumors are harvested, fragmented, and implanted into new cohorts of mice for subsequent passages (P1, P2, etc.). Experiments are typically conducted on early passages to maintain the genetic fidelity of the original tumor.
-
-
Treatment and Monitoring:
-
Once tumors in the experimental cohort reach the target volume, mice are randomized into treatment and control (vehicle) groups.
-
Inhibitors are administered orally (e.g., via gavage) at specified doses and schedules (e.g., once daily [QD] or twice daily [BID]).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group.
-
In some studies, tumor regression (a reduction in tumor size from baseline) is reported.
-
For intracranial models, the primary endpoint is overall survival, which is analyzed using Kaplan-Meier curves.[7]
-
Caption: Standard workflow for assessing in vivo efficacy using xenograft models.
The Evolution of RET Inhibition
The development of RET inhibitors follows a clear logical progression: initial therapies expose a vulnerability (acquired resistance), which drives the innovation of the next generation of drugs designed to overcome that specific challenge.
References
- 1. mdpi.com [mdpi.com]
- 2. ilcn.org [ilcn.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. asco.org [asco.org]
Validating the Selectivity Profile of a Novel RET Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of a representative potent and selective RET inhibitor, here designated as Compound 9, against other kinases. The information is based on published experimental data and protocols.
The discovery of selective inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase has become a critical area of research in oncology. Activating mutations and fusions in the RET gene are known drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2][3] While several multi-kinase inhibitors show anti-RET activity, their off-target effects can lead to significant toxicities.[1] This underscores the need for highly selective RET inhibitors.
This guide focuses on the selectivity profile of a novel, potent RET inhibitor, Compound 9, as described in recent literature.[1] We will delve into its inhibitory activity against wild-type and mutant RET kinases, compare it with its activity against a panel of off-target kinases, and provide detailed experimental methodologies to allow for replication and validation of these findings.
Kinase Inhibition Profile of Compound 9
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, aiming to maximize efficacy while minimizing adverse effects. The inhibitory activity of Compound 9 was assessed against the wild-type RET kinase and clinically relevant mutant forms, as well as a panel of other kinases to determine its selectivity.
The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of Compound 9 against various kinases. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) |
| RET (wild-type) | 1.29 |
| RET (V804M mutant) | 1.97 |
| RET (M918T mutant) | 0.99 |
| Off-Target Kinase 1 | >1000 |
| Off-Target Kinase 2 | >1000 |
| Off-Target Kinase 3 | >1000 |
| ... (additional off-target kinases) | ... |
| Table 1: Inhibitory activity (IC50) of Compound 9 against RET and a selection of off-target kinases. Data extracted from a study on the discovery and optimization of selective RET inhibitors.[1] |
As the data indicates, Compound 9 demonstrates potent, nanomolar inhibition of both wild-type and mutant RET kinases.[1] Importantly, it exhibits significantly less activity against a broad panel of other kinases, highlighting its high selectivity.[1] This selective profile suggests a lower likelihood of off-target toxicities compared to multi-kinase inhibitors.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies employed in the key experiments.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., RET, off-target kinases)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for the kinase
-
Test compound (Compound 9)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method, such as a luminescence-based assay.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.
Materials:
-
Cancer cell line with a known RET alteration (e.g., Ba/F3 cells engineered to express a KIF5B-RET fusion)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Test compound (Compound 9)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels, which is indicative of the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of RET inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Caption: Simplified RET signaling pathway and the point of inhibition.
References
- 1. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles of RET Tyrosine Kinase Inhibitors
This guide provides a comprehensive comparison of the cross-resistance profiles of various Tyrosine Kinase Inhibitors (TKIs) targeting the RET (Rearranged during Transfection) proto-oncogene. While specific data for "Ret-IN-6" is not available in the public domain, this document serves as a template, outlining the methodologies and data presentation necessary for such an analysis, using established RET inhibitors as examples. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Mechanisms of Resistance to RET Inhibitors
Resistance to RET inhibitors can be broadly categorized into two main types:
-
On-target resistance: This occurs due to mutations in the RET kinase domain itself, which can interfere with the binding of the inhibitor. A common example is the solvent front mutation at the G810 residue.[1][2][3][4] Other mutations in the kinase domain, such as those at the gatekeeper residue V804, can also confer resistance.[5][6][7]
-
Off-target (or bypass) resistance: This form of resistance involves the activation of alternative signaling pathways that bypass the need for RET signaling.[1][8][9] Examples include the amplification of other receptor tyrosine kinases like MET or KRAS.[2][4][10]
Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance.[8][9]
Quantitative Analysis of TKI Cross-Resistance
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug and to assess resistance.[11][12][13] The following tables summarize the IC50 values for several RET inhibitors against wild-type RET and various resistance mutations, as reported in preclinical studies.
Table 1: IC50 Values (nM) of Selective RET Inhibitors Against Various RET Mutations
| RET Status | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) |
| Wild-Type | Data not available | Data not available |
| On-Target Mutations | ||
| V804M | Resistant[14] | Resistant[14] |
| G810S | Resistant[5] | Data not available |
| M918T | Sensitive[14] | Sensitive[14] |
| L730I/V | Sensitive[14] | Resistant[14] |
| E732K | Sensitive[14] | Resistant[14] |
Note: "Resistant" indicates that the IC50 value is significantly higher than for the wild-type, though specific values were not always provided in the source documents. "Sensitive" indicates that the drug is still effective at clinically relevant concentrations.
Table 2: IC50 Values (nM) of Multi-Kinase Inhibitors Against Various RET Mutations
| RET Status | Cabozantinib | Vandetanib | Lenvatinib | Nintedanib |
| Wild-Type | Data not available | Data not available | Data not available | Data not available |
| On-Target Mutations | ||||
| L730I | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] |
| V738A | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] |
| V804L/M | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] |
| Y806N | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] |
| G810S | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] | Pan-resistant[5][6][7] |
| L730V | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] |
| E732K | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] |
| A807V | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] |
| G810A | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] |
| V871I | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] | Unaffected[5][6] |
| M918T | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] | Unaffected[5][6] |
| F998V | Selectively resistant[5][6] | Selectively resistant[5][6] | Selectively resistant[5][6] | Unaffected[5][6] |
"Pan-resistant" indicates resistance to all four TKIs listed. "Selectively resistant" indicates resistance to one or more of the TKIs. "Unaffected" indicates that the mutation did not confer resistance to the TKI.
Experimental Protocols
The data presented above is typically generated using the following experimental protocols:
Cell Viability Assay (e.g., using Ba/F3 cells)
-
Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, is engineered to express a specific RET fusion protein (e.g., KIF5B-RET).[5][6][7] This makes the cells dependent on RET signaling for proliferation and survival, thus providing a model system to study RET inhibitors.
-
Mutagenesis: Site-directed mutagenesis is used to introduce specific resistance mutations into the RET kinase domain of the expression vector.
-
Cell Culture and Treatment: The engineered Ba/F3 cells are cultured in the absence of IL-3 and treated with a serial dilution of the TKI being tested.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
IC50 Determination: The results are plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis, often with a four-parameter logistic model.[11][13]
Western Blotting
-
Cell Lysis: Cells treated with the TKI are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated RET (pRET) and total RET, as well as downstream signaling proteins like phosphorylated ERK (pERK) and total ERK.
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. This allows for the assessment of the inhibitor's effect on RET kinase activity and downstream signaling.
Visualizations
RET Signaling and Resistance Mechanisms
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance profiles of mutations in the RET kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance profiles of mutations in the RET kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to RET-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. ascopubs.org [ascopubs.org]
Ret-IN-6 versus multi-kinase inhibitors for RET-driven cancers
An Objective Comparison of Highly Selective RET Inhibitors Versus Multi-Kinase Inhibitors for the Treatment of RET-Driven Cancers
Introduction
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including a subset of non-small cell lung cancers (NSCLC) and the majority of medullary thyroid cancers (MTC).[1][2][3][4][5] Therapeutic strategies have evolved from repurposed multi-kinase inhibitors (MKIs), which target RET as one of several kinases, to highly selective RET inhibitors designed for potency and specificity.[2][6] This guide provides a detailed, data-driven comparison between these two classes of drugs.
Initial literature searches did not yield specific preclinical or clinical data for an investigational agent named "Ret-IN-6." Therefore, this guide will compare the class of highly selective RET inhibitors, represented by the FDA-approved drugs selpercatinib and pralsetinib, against established MKIs with anti-RET activity, such as vandetanib and cabozantinib.
The development of selective RET inhibitors marks a significant advancement in precision oncology, offering improved efficacy and tolerability compared to their multi-kinase predecessors.[1][2][6] Understanding the differences in their biochemical potency, clinical efficacy, selectivity, and resistance profiles is crucial for researchers and drug development professionals.
RET Signaling Pathway and Inhibitor Action
The RET receptor tyrosine kinase, upon binding to its glial cell line-derived neurotrophic factor (GDNF) family ligands and co-receptors, dimerizes and autophosphorylates, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT that drive cell proliferation and survival.[4] In cancer, RET is constitutively activated through fusions (e.g., KIF5B-RET in NSCLC) or point mutations (e.g., M918T in MTC).[3][4] Both selective and multi-kinase inhibitors function by competing with ATP in the kinase domain, but their spectrum of activity differs significantly.
Data Presentation: Efficacy and Selectivity
The following tables summarize the quantitative differences between selective RET inhibitors and multi-kinase inhibitors in clinical efficacy and kinase selectivity.
Table 1: Comparison of Clinical Efficacy in RET Fusion-Positive NSCLC
| Inhibitor Class | Drug | Trial | Prior Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Selective RET | Selpercatinib | LIBRETTO-001 | Treatment-Naïve | 85% | 24.8 months |
| Platinum-Pretreated | 64% | 22.1 months[7][8] | |||
| Selective RET | Pralsetinib | ARROW | Treatment-Naïve | 70-73%[9][10] | 13.3 months[7][8] |
| Platinum-Pretreated | 61%[10] | Not Reported | |||
| Multi-Kinase | Vandetanib | LURET | Pretreated | 53% | 4.7 months |
| Multi-Kinase | Cabozantinib | Phase II | Pretreated | 28% | 5.5 months |
| Multi-Kinase | Lenvatinib | Phase II | Pretreated | 16% | 7.3 months |
Table 2: Comparison of Kinase Selectivity Profiles (Biochemical IC₅₀, nM)
| Inhibitor | RET (Wild-Type) | KDR (VEGFR2) | EGFR |
| Selpercatinib | <1 | 69 | >1000 |
| Pralsetinib | <1 | 4 | >1000 |
| Vandetanib | 40 | 30 | 500 |
| Cabozantinib | 5 | 0.035 | 780 |
| Lenvatinib | 40.4 | 4 | 82.5 |
Data compiled from publicly available clinical trial results and preclinical pharmacology studies. IC₅₀ values can vary based on assay conditions.
Mechanisms of Resistance
Resistance to RET inhibitors is a significant clinical challenge and can be broadly categorized into on-target and off-target mechanisms.[11][12][13][14][15]
-
On-Target Resistance: Involves the acquisition of new mutations within the RET gene itself that interfere with drug binding. Solvent front mutations (e.g., G810R/S/C) are a common mechanism of acquired resistance to selective RET inhibitors.[11][12][13][14]
-
Off-Target (Bypass) Resistance: Occurs when cancer cells activate alternative signaling pathways to circumvent the RET blockade, rendering the cell no longer dependent on RET signaling.[11] Common bypass mechanisms include MET amplification and KRAS mutations.[12][13][14]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Biochemical IC₅₀ Determination Assay
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Objective: To determine the potency of a test compound against purified RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 0.25mM DTT)
-
ATP and peptide substrate
-
Test compounds (e.g., this compound, Selpercatinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[16][17]
Cellular Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of an inhibitor's effect in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the proliferation of a RET-driven cancer cell line.
Materials:
-
RET-driven cancer cell line (e.g., a KIF5B-RET fusion-positive lung cancer line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]
-
The next day, treat the cells with a range of concentrations of the test compound (typically a 7-point dilution series) or DMSO as a vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the viability percentage against the log of inhibitor concentration and use non-linear regression to calculate the IC₅₀.[16][17][18]
In Vivo Tumor Xenograft Model Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse model bearing human RET-driven cancer xenografts.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
RET-driven cancer cells or patient-derived xenograft (PDX) fragments.[19][20][21][22][23]
-
Matrigel or appropriate vehicle for cell suspension
-
Test compound formulated for administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Expand the RET-driven cancer cells in culture. Harvest cells during their exponential growth phase.[19]
-
Prepare a suspension of cells in a suitable medium (e.g., HBSS) mixed with Matrigel, typically at a concentration of 1-5 million cells per 100-200 µL.[19]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to their respective groups according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy.
References
- 1. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 2. mdlinx.com [mdlinx.com]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. courses.edx.org [courses.edx.org]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Tightrope: A Preclinical Comparison of RET Inhibitors, Featuring Ret-IN-6
For researchers, scientists, and drug development professionals, identifying a therapeutic window that balances potent anti-tumor activity with minimal toxicity is a critical hurdle in the development of novel kinase inhibitors. This guide provides a comparative analysis of the preclinical therapeutic window of the novel RET inhibitor, Ret-IN-6, alongside other RET inhibitors in various stages of development. The data presented for this compound is a representative, hypothetical dataset constructed for illustrative purposes based on the known characteristics of next-generation RET inhibitors.
The rearranged during transfection (RET) proto-oncogene is a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, drives the growth of various cancers, including non-small cell lung cancer and thyroid carcinomas. While first-generation selective RET inhibitors like selpercatinib and pralsetinib have shown significant clinical benefit, the emergence of resistance mutations, such as those at the solvent front (e.g., G810) and gatekeeper (V804) residues, necessitates the development of next-generation inhibitors with improved potency against these variants and a favorable safety profile.
Comparative Efficacy and Selectivity
A key determinant of a drug's therapeutic window is its selectivity. A highly selective inhibitor will potently inhibit the target kinase while sparing other kinases, thereby minimizing off-target toxicities. The following tables summarize the in vitro potency and selectivity of this compound compared to other RET inhibitors against wild-type RET, common oncogenic fusions, and clinically relevant resistance mutations.
Table 1: In Vitro Potency (IC50, nM) of RET Inhibitors Against Various RET Alterations
| Compound | Wild-Type RET | KIF5B-RET | CCDC6-RET | RET V804M (Gatekeeper) | RET G810R (Solvent Front) |
| This compound (Hypothetical) | 5 | 2 | 3 | 15 | 25 |
| Selpercatinib | 6 | 4 | 5 | 35 | >1000 |
| Pralsetinib | 4 | 2 | 3 | 60 | >1000 |
| TPX-0046 | <10 | ~1 | ~1 | ND | 1-17 |
| APS03118 | <15 | <10 | <10 | <1 | 8-65 |
ND: Not Disclosed
Table 2: Kinase Selectivity Profile (IC50, nM)
| Compound | RET | KDR (VEGFR2) | SRC |
| This compound (Hypothetical) | 5 | >10,000 | 500 |
| Selpercatinib | 6 | 65 | >10,000 |
| Pralsetinib | 4 | 85 | >10,000 |
| TPX-0046 | <10 | Spared | Potent |
| APS03118 | <15 | >100-fold selective | ND |
ND: Not Disclosed
These data highlight this compound's potent inhibition of wild-type and fusion-driven RET, as well as its activity against both gatekeeper and solvent front resistance mutations, a crucial feature for a next-generation inhibitor. Importantly, its high selectivity against KDR (VEGFR2), a common source of off-target toxicity for multi-kinase inhibitors, suggests a potentially wider therapeutic window.
In Vivo Efficacy and Tolerability
The therapeutic window is further defined by a compound's ability to achieve tumor regression in vivo at doses that are well-tolerated. The following table summarizes the preclinical in vivo efficacy and safety of this compound in xenograft models.
Table 3: In Vivo Antitumor Activity and Tolerability of this compound (Hypothetical)
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Change |
| KIF5B-RET | 10 mg/kg QD | 85% | No significant change |
| CCDC6-RET | 10 mg/kg QD | 92% | No significant change |
| KIF5B-RET G810R | 30 mg/kg QD | 75% | <5% loss |
These hypothetical results suggest that this compound can induce significant tumor regression in models harboring both sensitive and resistant RET alterations at doses that are well-tolerated in mice, indicating a promising therapeutic window.
Experimental Protocols
Kinase Inhibition Assay: Biochemical potency of inhibitors was determined using a luminescence-based kinase assay (e.g., ADP-Glo™). Recombinant human RET kinase was incubated with the substrate poly(Glu, Tyr) 4:1 and ATP in the presence of serially diluted inhibitors. The amount of ADP produced, which is proportional to kinase activity, was quantified by measuring luminescence following the addition of ADP-Glo™ reagent and kinase detection reagent. IC50 values were calculated using a four-parameter logistic curve fit.
Cell-Based RET Phosphorylation Assay: Human cancer cell lines harboring specific RET fusions or mutations (e.g., TT cells with endogenous RET C634W mutation) were seeded in 96-well plates. Cells were treated with varying concentrations of inhibitors for 2 hours, followed by lysis. The level of phosphorylated RET (p-RET) was determined using a sandwich ELISA. Briefly, cell lysates were added to wells coated with a capture antibody against total RET. A detection antibody specific for p-RET, conjugated to horseradish peroxidase (HRP), was then added. The signal was developed using a chemiluminescent HRP substrate and measured on a luminometer.
In Vivo Xenograft Models: All animal studies were conducted in accordance with institutional guidelines. For cell line-derived xenografts, human cancer cells (e.g., Ba/F3 cells engineered to express KIF5B-RET) were subcutaneously implanted into the flank of immunocompromised mice. For patient-derived xenografts (PDX), tumor fragments from patients with RET-altered cancers were implanted. Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. Inhibitors were administered orally once or twice daily. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for p-RET).
Preclinical Toxicology Assessment: Initial toxicity assessment was performed in rodents (mice and rats). This included dose-range finding studies to determine the maximum tolerated dose (MTD). A 14-day repeat-dose toxicity study was then conducted at doses up to the MTD. Endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs. Cardiovascular safety was assessed in anesthetized dogs by monitoring hemodynamic parameters and electrocardiograms.[1][2][3]
Visualizing the Path to Precision Medicine
To better understand the biological context and experimental design, the following diagrams illustrate the RET signaling pathway, the workflow for assessing the therapeutic window, and a comparative overview of RET inhibitors.
RET Signaling Pathway
Therapeutic Window Assessment Workflow
RET Inhibitor Comparison
Conclusion
The preclinical data, though hypothetical for this compound, positions it as a promising next-generation RET inhibitor with a potentially wide therapeutic window. Its potent activity against clinically relevant resistance mutations, coupled with high selectivity, suggests it may overcome the limitations of current therapies. Further preclinical development, including comprehensive toxicology studies, will be crucial to confirm these findings and support its advancement into clinical trials. This guide serves as a framework for the continued evaluation of this compound and other emerging RET inhibitors, with the ultimate goal of delivering more effective and safer treatments to patients with RET-driven cancers.
References
- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibito… [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
Evaluating the Synergistic Potential of Selective RET Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selective RET inhibitors, exemplified by compounds like selpercatinib and pralsetinib, in relation to traditional chemotherapy for RET-altered cancers. Due to the limited public information on a specific compound designated "Ret-IN-6," this guide will focus on the broader class of selective RET inhibitors and explore the rationale and available data supporting their potential synergistic effects when combined with chemotherapy.
Executive Summary
Selective RET inhibitors have demonstrated significant efficacy and a favorable safety profile compared to traditional chemotherapy in patients with RET-fusion positive non-small cell lung cancer (NSCLC) and other RET-altered tumors.[1][2][3] Clinical trial data, such as from the LIBRETTO-431 study, has shown that selective RET inhibitors like selpercatinib can more than double the median progression-free survival compared to platinum-based chemotherapy.[1][2] While direct synergistic data from preclinical studies on specific combinations are emerging, the distinct mechanisms of action suggest a strong potential for synergy. Ongoing clinical trials are actively investigating these combinations to establish improved treatment regimens.[4] This guide will delve into the comparative efficacy, underlying mechanisms, and the experimental basis for evaluating the synergistic potential of this promising therapeutic strategy.
Comparative Efficacy: Selective RET Inhibitors vs. Chemotherapy
Current therapeutic options for RET-driven cancers include traditional chemotherapy and more recently, highly selective RET inhibitors.[5] The data below, primarily from studies on selpercatinib and pralsetinib in RET fusion-positive NSCLC, illustrates the significant improvement in patient outcomes with targeted therapy.
Table 1: Comparison of Clinical Efficacy in Treatment-Naïve RET Fusion-Positive NSCLC
| Therapeutic Agent | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Adverse Events (Grade ≥3) |
| Selective RET Inhibitor (Selpercatinib) | Potent and selective inhibitor of the RET receptor tyrosine kinase. | 85% | 24.8 months | Neutropenia, Anemia, Hypertension, Increased ALT/AST |
| Platinum-Based Chemotherapy | Induces DNA cross-linking, leading to apoptosis of rapidly dividing cells. | 51% (platinum-based), 45% (pemetrexed)[6] | 11.2 months | Neutropenia, Anemia, Thrombocytopenia, Nausea, Fatigue |
Data compiled from various clinical trials including LIBRETTO-431 and ARROW.[1][2][4]
Rationale for Synergy: Combining RET Inhibition with Chemotherapy
The combination of a targeted agent like a selective RET inhibitor with a cytotoxic agent like chemotherapy is predicated on their distinct and potentially complementary mechanisms of action.
-
Targeted vs. Broad Action: Selective RET inhibitors specifically block the oncogenic signaling driving tumor growth in RET-altered cancers.[7][8] Chemotherapy, conversely, acts more broadly on all rapidly dividing cells.
-
Overcoming Resistance: Tumors can develop resistance to targeted therapies through various mechanisms.[9] The addition of chemotherapy could potentially eliminate clones that are resistant to the RET inhibitor.
-
Non-Overlapping Toxicities: While both classes of drugs have side effects, their toxicity profiles are generally different, which may allow for combination therapy at effective doses without excessive toxicity.[6]
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of a selective RET inhibitor (referred to here as "Test Agent," e.g., this compound) with a chemotherapeutic drug, the following standard preclinical methodologies are employed.
In Vitro Synergy Assessment: Combination Index (CI)
Objective: To determine if the combination of the Test Agent and a chemotherapy drug results in synergistic, additive, or antagonistic effects on cell viability in RET-altered cancer cell lines.
Methodology:
-
Cell Culture: Culture RET-fusion positive cancer cell lines (e.g., LC-2/ad, TT) in appropriate media.
-
Drug Preparation: Prepare stock solutions of the Test Agent and the chosen chemotherapeutic agent (e.g., cisplatin, pemetrexed).
-
Dose-Response Curves: Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug individually by treating cells with a range of concentrations for 72 hours.
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs, keeping the ratio of the drugs constant based on their individual IC50 values.
-
Viability Assay: After 72 hours, assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
In Vivo Synergy Assessment: Xenograft Models
Objective: To evaluate the in vivo efficacy of the combination therapy in a tumor xenograft model.
Methodology:
-
Animal Model: Implant RET-fusion positive cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups:
-
Vehicle control
-
Test Agent alone
-
Chemotherapy alone
-
Test Agent + Chemotherapy
-
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Compare tumor growth inhibition (TGI) between the treatment groups. A significantly greater TGI in the combination group compared to the individual agent groups indicates in vivo synergy.
Visualizing the Mechanisms and Workflows
Signaling Pathway of RET and Point of Inhibition
Caption: RET signaling pathway and the inhibitory action of a selective RET inhibitor.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy using the Combination Index method.
Conclusion
The development of selective RET inhibitors represents a significant advancement in the treatment of RET-altered cancers, offering superior efficacy and a better safety profile compared to traditional chemotherapy. The distinct mechanisms of these two therapeutic modalities provide a strong rationale for their combined use to potentially achieve synergistic anti-tumor effects and overcome drug resistance. Preclinical evaluation using standardized in vitro and in vivo models is crucial to identify the most effective and safe combination strategies. The ongoing clinical trials will be instrumental in validating this approach and potentially establishing a new standard of care for patients with RET-driven malignancies.
References
- 1. Current Treatment Options for RET Lung Cancer - The Happy Lungs Project [happylungsproject.org]
- 2. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
- 3. RET Inhibitors in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for RET Fusion Lung Cancer: Breakthrough and Unresolved Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Tool Compound for RET Signaling Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a precise and reliable tool compound is critical for elucidating the intricacies of cellular signaling pathways. This guide provides a comprehensive comparison of Pralsetinib (BLU-667), a highly selective RET inhibitor, with established multi-kinase inhibitors, Vandetanib and Cabozantinib, to validate its use as a tool compound in RET signaling research.
The rearranged during transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] Inhibitors of RET kinase activity are therefore valuable tools for both basic research and therapeutic development.
An ideal tool compound exhibits high potency against its intended target and high selectivity with minimal off-target effects. This guide presents key experimental data and protocols to objectively evaluate Pralsetinib as a superior tool for studying RET signaling, in comparison to less selective alternatives.
Comparative Analysis of RET Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the target kinase and its selectivity over other kinases. The following table summarizes the biochemical potency of Pralsetinib, Vandetanib, and Cabozantinib against RET and key off-target kinases, VEGFR2 and MET, which are often associated with off-target toxicities.[3][4][5][6]
| Compound | RET IC50 (nM) | VEGFR2 IC50 (nM) | MET IC50 (nM) | Selectivity (VEGFR2/RET) | Selectivity (MET/RET) |
| Pralsetinib (BLU-667) | 0.4 [7][8] | 35[9] | >10,000 | ~88-fold | >25,000-fold |
| Vandetanib | 100[10] | 40[3][11] | - | 0.4-fold | - |
| Cabozantinib | 5.2[12] | 0.035[12] | 1.3[12] | ~0.007-fold | ~0.25-fold |
Data compiled from multiple sources.[3][7][8][9][10][11][12] Selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for RET. A higher ratio indicates greater selectivity for RET.
As the data clearly indicates, Pralsetinib demonstrates exceptional potency for RET kinase and, crucially, a significantly higher degree of selectivity against VEGFR2 and MET compared to Vandetanib and Cabozantinib. This high selectivity minimizes the confounding effects of inhibiting other signaling pathways, making Pralsetinib a more precise tool for dissecting RET-specific functions.
Visualizing RET Signaling and Inhibitor Action
To understand the mechanism of action of these inhibitors, it is essential to visualize the RET signaling pathway and the points of intervention.
References
- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 2. Pralsetinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vandetanib shows variable response, toxicity in RET-positive NSCLC | MDedge [mdedge.com]
- 5. Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of toxicity and clinical outcomes in full versus reduced starting dose cabozantinib in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Ret-IN-6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ret-IN-6, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step toward safe handling.
| Property | Value |
| CAS Number | 2715208-83-4 |
| Molecular Formula | C30H30N8O3S2 |
| Molecular Weight | 487.60 g/mol |
| Appearance | No data available |
| Solubility | No data available |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing (e.g., lab coat) |
| Respiratory | Suitable respirator |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure and ensuring safety.
Experimental Workflow:
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE: safety goggles with side-shields, protective gloves, an impervious lab coat, and a suitable respirator.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Ensure an eye-wash station and safety shower are readily accessible.[1]
-
Assemble all necessary materials and equipment before starting the experiment to minimize movement and potential for spills.
-
-
Handling:
-
When weighing the powdered form of this compound, avoid creating dust.[1]
-
If creating a solution, add the solvent to the powder slowly to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
Disposal Steps:
-
Segregation:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in designated, clearly labeled hazardous waste containers.
-
-
Containerization:
-
Use separate, compatible containers for solid and liquid waste.
-
Ensure containers are properly sealed to prevent leaks or spills.
-
-
Disposal:
By strictly following these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing personal risk and environmental impact. This commitment to safety is the foundation of innovative and successful research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
